Product packaging for Imazamethabenz(Cat. No.:CAS No. 81405-85-8)

Imazamethabenz

Cat. No.: B1671736
CAS No.: 81405-85-8
M. Wt: 576.7 g/mol
InChI Key: WXUNXXKSYBUHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification within Imidazolinone Herbicides

Imazamethabenz is classified as an imidazolinone herbicide. cymitquimica.comherts.ac.ukbcpcpesticidecompendium.orgwikipedia.orgczu.czgoogle.com This class of herbicides is known for inhibiting the enzyme acetohydroxyacid synthase (AHAS), also referred to as acetolactate synthase (ALS). cymitquimica.comwikipedia.orgczu.cz The inhibition of AHAS is critical because this enzyme is essential for the biosynthesis of branched-chain amino acids, specifically valine, leucine (B10760876), and isoleucine, in plants. cymitquimica.comwikipedia.orgczu.cz Imidazolinone herbicides share a common imidazolinone ring structure. wikipedia.orgczu.cz this compound is distinguished by having a benzene (B151609) ring as its second cyclic structure, in contrast to other imidazolinones that may have pyridine (B92270) or quinoline (B57606) rings. czu.cz

Proherbicide Nature and Activation Mechanism of this compound-methyl

This compound is typically applied in its methyl ester form, this compound-methyl, which acts as a proherbicide. ebi.ac.uk The herbicidal activity of this compound-methyl is dependent on a metabolic activation process within the plant. acs.org

The active herbicidal form of this compound is the free acid, this compound acid. acs.orggoogle.com this compound-methyl undergoes de-esterification, a process that cleaves the methyl ester group, resulting in the formation of this compound acid and methanol. google.com Research indicates that the free acid is a potent inhibitor of the AHAS enzyme, whereas the ester form, this compound-methyl, is a very weak inhibitor. acs.org In plant species susceptible to this compound, the parent compound, this compound-methyl, is de-esterified to the active acid form, which is then capable of translocation within the plant. acs.org Conversely, in tolerant plant species, only minimal amounts of the active acid form are produced due to rapid metabolic detoxification pathways, such as hydroxylation and subsequent conjugation. acs.org

The crucial de-esterification of this compound-methyl to its active acid form is suggested to be catalyzed by plant esterases. acs.org Specifically, carboxylesterases have been identified as enzymes capable of facilitating the hydrolysis of this compound-methyl into this compound acid and methanol. google.com Studies have explored various carboxylesterase enzymes that can perform this specific hydrolysis reaction. google.com

Isomeric Composition and Significance

This compound-methyl is not a single compound but rather an isomeric mixture. acs.org It is composed of two positional isomers: the para and meta isomers. acs.org More precisely, it is described as an isomeric mixture of p- and m-methyl 2-imidazolinone toluate. acs.org The technical grade material is typically a reaction mixture of the 5-methyl- and 2-methyl- isomers in a ratio of approximately 3:2. herts.ac.uk The 5-methyl isomer corresponds to the meta isomer (methyl 5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate), while the 2-methyl isomer corresponds to the para isomer (methyl 4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate). nih.govnih.gov

The isomeric composition can influence the chemical behavior and environmental fate of this compound-methyl. For instance, the rate of hydrolysis of the para isomer has been observed to be faster than that of the meta isomer with increasing pH. acs.org Furthermore, the positional isomerism affects the sorption of this compound-methyl in soil. researchgate.net Research has shown that on clay-rich soils at low pH, the meta isomer exhibits higher sorption compared to the para isomer. researchgate.net This differential sorption on clay surfaces is attributed to the greater stabilization of the protonated meta isomer through resonance. researchgate.net However, the sorption of the isomers on soil organic matter does not show this difference. researchgate.net

Here is a summary of the isomeric composition:

IsomerDescriptionApproximate Ratio (in technical material) herts.ac.uk
MetaMethyl 5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate nih.gov3
ParaMethyl 4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate nih.gov2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H40N4O6 B1671736 Imazamethabenz CAS No. 81405-85-8

Properties

IUPAC Name

methyl 4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate;methyl 5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H20N2O3/c1-9(2)16(4)15(20)17-13(18-16)12-8-10(3)6-7-11(12)14(19)21-5;1-9(2)16(4)15(20)17-13(18-16)11-7-6-10(3)8-12(11)14(19)21-5/h2*6-9H,1-5H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUNXXKSYBUHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)C2=NC(C(=O)N2)(C)C(C)C.CC1=CC(=C(C=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81405-85-8
Record name Imazamethabenz [ANSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081405858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular and Biochemical Mechanisms of Action

Inhibition of Acetohydroxy Acid Synthase (AHAS) / Acetolactate Synthase (ALS)

Imazamethabenz acts by inhibiting the enzyme acetohydroxy acid synthase (AHAS), also known as acetolactate synthase (ALS) acs.orgontosight.aicambridge.orgnih.govsourcewatch.orgucanr.edugoogle.com. This enzyme is the first common step in the biosynthetic pathway of the branched-chain amino acids: valine, isoleucine, and leucine (B10760876) acs.orgcambridge.orgsourcewatch.orggoogle.comlsuagcenter.com. The technical material of this compound-methyl is a mixture of meta- and para-isomers, with the meta-isomer showing greater phytotoxicity to wild oat researchgate.net. While this compound-methyl is a weak inhibitor of the enzyme, its action is dependent on de-esterification by plant esterases to the more potent free acid form, this compound acid acs.org.

Disruption of Branched-Chain Amino Acid Biosynthesis (Valine, Isoleucine, Leucine)

The inhibition of AHAS/ALS by this compound directly disrupts the synthesis of valine, isoleucine, and leucine acs.orgcambridge.orgsourcewatch.orggoogle.comlsuagcenter.com. These amino acids are essential for protein synthesis and plant growth lsuagcenter.com. Without sufficient levels of these branched-chain amino acids, plants cannot produce the necessary proteins required for vital functions lsuagcenter.com.

Impact on Protein Synthesis and Cell Growth

The disruption of branched-chain amino acid biosynthesis leads to a decrease in protein synthesis acs.orglsuagcenter.comresearchgate.net. This reduction in protein content has been observed in studies, such as in the roots of wheat treated with this compound-methyl acs.org. The lack of essential amino acids and the subsequent inhibition of protein synthesis ultimately impact cell growth and division, particularly in meristematic tissues cambridge.orgsourcewatch.orgcambridge.org. Studies on wild oat have shown that this compound treatment can reduce internode length and the number of cells in internodes of the main stem, presumably due to the inhibition of intercalary meristem cell division cambridge.orgcambridge.org.

Species Selectivity based on Metabolic Pathways

The selectivity of this compound between susceptible weeds and tolerant crops like wheat depends on the differential metabolic pathways of the herbicide in these species acs.org. Tolerant plants are able to metabolize the herbicide more rapidly into non-toxic forms, preventing it from reaching inhibitory concentrations at the site of action (AHAS/ALS) researchgate.netgov.ab.caucanr.edu. This differential rate of metabolism allows crops to survive while susceptible weeds are controlled researchgate.netgov.ab.ca.

Physiological Responses in Plants Beyond Target-Site Inhibition

Beyond the direct inhibition of AHAS/ALS, this compound can induce other physiological responses in plants, potentially as a result of the stress caused by the primary mechanism of action acs.org.

Stimulation of Nitrate (B79036) Uptake as a Stress Response

Research has indicated that this compound can stimulate nitrate uptake in plants, such as wheat acs.orgunirc.it. This effect is observed in both uninduced and induced plants (plants not previously exposed to nitrate and those that have been, respectively) acs.orgunirc.it. The stimulation of nitrate uptake is hypothesized to be a stress response by the plant to the herbicide treatment acs.orgunirc.it. The presence of branched-chain amino acids (valine, leucine, and isoleucine) can prevent this stimulation of nitrate uptake, further supporting the link between AHAS inhibition and this physiological response acs.orgunirc.itebi.ac.uk.

Here is a data table summarizing the effect of this compound-methyl on AHAS activity and protein content in wheat roots:

TreatmentAHAS Activity (% of Control) (48h)Protein Content (% of Control) (48h)
Control100100
This compound-methyl62 acs.org~38 acs.org
This compound-methyl + VLI Mixture*No significant inhibition acs.orgCompensatory effect acs.org

*VLI Mixture refers to a mixture of Valine, Leucine, and Isoleucine.

Metabolism and Degradation Pathways of Imazamethabenz

Biotransformation in Biological Systems

Plant Metabolism: De-esterification and Further Metabolite Formation

In plants, the metabolism of imazamethabenz-methyl primarily involves the de-esterification of the parent compound to its corresponding free acid, this compound acid. researchgate.netacs.org This de-esterification process is crucial for herbicidal activity, as the free acid is a potent inhibitor of AHAS, while the ester form is a weak inhibitor. acs.org Tolerant plant species rapidly hydroxylate the methyl substituent on the benzene (B151609) ring, followed by conjugation to a glucose moiety, leading to a loss of herbicidal activity. acs.org In susceptible species, the active acid form is translocated within the plant. acs.org

Formation of this compound Dicarboxylic Acid

Following de-esterification to this compound acid, further metabolism can occur. One identified metabolite is this compound dicarboxylic acid. researchgate.netresearchgate.net This metabolite is formed through additional metabolic steps from the free acid.

Formation of this compound Tricarboxylic Acid

Another metabolite that has been reported is this compound tricarboxylic acid. researchgate.netresearchgate.net The formation of this compound indicates further oxidation of the benzene ring or its substituents, resulting in a molecule with three carboxylic acid groups.

Microbial Degradation in Soil Environments

This compound-methyl is degraded in soil environments, with microbial degradation being a major pathway. scielo.brmtech.edupublications.gc.ca The rate and extent of microbial degradation are influenced by various factors, including soil properties and microbial activity. scielo.brscielo.brresearchgate.netresearchgate.net

Influence of Soil Microbes on Degradation Kinetics

Soil microbes play a significant role in the degradation kinetics of this compound-methyl. The herbicide is slowly degraded to the corresponding free acids in various soil types under both aerobic and anaerobic conditions. agropages.com The persistence of this compound in soil can be variable, with reported half-lives ranging from 25 to 45 days, although some literature suggests longer persistence. agropages.comscielo.br Microbial decomposition is considered an important factor affecting its degradation in soil. mtech.edu Environmental conditions favorable for microbial development, such as temperature and soil moisture, are crucial for herbicide biodegradation. scielo.brscielo.brresearchgate.net Optimum degradation for this compound occurs under aerobic conditions. scielo.brscielo.brresearchgate.net

Data on this compound degradation rates can vary depending on soil type and conditions. For instance, a study reported a half-life of 35 days in sandy loam soil, with longer half-lives (55–85 days) observed when the soil was amended with organic fertilizers. researchgate.net

Here is a table summarizing some reported soil half-life data for this compound-methyl:

Soil TypeConditionsReported Half-life (days)Source
Sandy loamAerobic/Anaerobic25-45 agropages.com
Clay loamAerobic/Anaerobic25-45 agropages.com
Sandy loamStandard35 researchgate.net
Sandy loamAmended w/ organics55-85 researchgate.net
Not specifiedNot specified105-155 scielo.br

Interactive data table note: In an interactive format, this table could allow users to sort by soil type, conditions, or half-life.

Impact of Imidazolinone Herbicide Application History on Degradation Rates

The history of imidazolinone herbicide application in soil can influence the degradation rates of these compounds. While accelerated degradation, where prior application leads to faster breakdown due to microbial adaptation, has been observed for some herbicides, studies with imidazolinones, including this compound, have shown varied results. scielo.brscielo.brresearchgate.netcolab.ws

Some research suggests that prior application of imidazolinones does not necessarily stimulate the microbial degradation of other herbicides from the same chemical group. scielo.brscielo.brcolab.wsawsjournal.orgscielo.br However, one study observed a slight increase in this compound degradation in soil with a history of application of a mixture of imazethapyr (B50286) and imazapic (B1663560), indicating that pretreatment with these herbicides might promote increased this compound degradation. researchgate.net Conversely, in soil with a history of imazapyr (B1671738) and imazapic application, a decreased degradation for both imazapyr and this compound was observed in another study. scielo.br These findings suggest that the impact of application history on this compound degradation kinetics in soil is complex and may depend on the specific herbicide mixture previously applied and the soil conditions.

Role of Drought and Rehydration on Phytotoxicity and Degradation

Environmental conditions, such as drought stress, can influence the efficacy and potential degradation of herbicides researchgate.net. Studies have investigated the impact of drought and subsequent rehydration on herbicide performance. Research examining the effects of drought, rehydration, and formulation on the phytotoxicity of this compound to wild oat plants indicated that long-term drought did not reduce the phytotoxicity of this compound with the formulations tested researchgate.net. While this finding relates to phytotoxicity rather than direct degradation rates in soil under drought, it suggests that the compound's activity is not necessarily diminished by dry conditions in the plant-soil system. Drought stress can impede herbicide efficacy by limiting the active ingredient's ability to reach its target site in weeds due to reduced uptake and translocation in stressed plants researchgate.netresearchgate.net.

Influence of Rhizosphere Microbiomes on Degradation

Microbial degradation is a significant pathway for the dissipation of imidazolinone herbicides in soil cambridge.orggov.ab.ca. The rhizosphere, the soil region immediately surrounding plant roots, is a hotspot for microbial activity due to the release of root exudates mdpi.comresearchgate.net. This intense biological activity in the rhizosphere can influence the degradation of organic compounds, including herbicides mdpi.com. While the search results highlight the general importance of soil microbes and the rhizosphere microbiome in the degradation of organic matter and their role in plant health and nutrient cycling, specific detailed research findings on the direct influence of rhizosphere microbiomes specifically on the degradation rates or pathways of this compound-methyl were not prominently available in the provided snippets. However, the principle that warm, wet soils enhance microbial breakdown of herbicides like imidazolinones is established gov.ab.ca. The rhizosphere, being a zone of high microbial density and activity, would logically play a role in the microbial degradation component of this compound-methyl dissipation in soil.

Abiotic Degradation in Environmental Compartments

Abiotic processes, particularly photolysis and hydrolysis, contribute to the degradation of this compound-methyl in environmental compartments, especially in water nsf.govacs.orgmtech.eduresearchgate.net.

Photolysis in Aqueous Solutions

Photodegradation is a reported susceptibility for this compound-methyl in aqueous solutions researchgate.netcambridge.orgresearchgate.net. Studies have investigated the photolytic degradation of this compound-methyl and other imidazolinone herbicides in water nsf.govacs.orgnih.govsigmaaldrich.com. Under ultraviolet light, this compound showed significant degradation in aqueous solutions cambridge.orgcambridge.org.

The rate of photodegradation of this compound-methyl in aqueous solutions is influenced by both the wavelength of irradiation and the pH of the solution nsf.govacs.orgnih.govsigmaaldrich.com. Photodegradation rate constants for this compound-methyl increased with increasing pH and plateaued after pH 5.2 nsf.govacs.orgnih.gov. Degradation occurred more quickly under lamps emitting at 253.7 nm compared to those emitting at 310 nm nsf.govacs.orgnih.gov. At 310 nm, the meta isomer of this compound-methyl was found to be more reactive than the para isomer nsf.gov.

Condition (pH)Wavelength (nm)IsomerHalf-life (min) (Example at pH 7.02)
High (>5.2)253.7Not specifiedFaster degradation
7.02310meta4.3
7.02310para5.8
Low (<5.2)Not specifiedNot specifiedSlower degradation

Note: Data compiled from search result snippets nsf.govacs.orgnih.gov. Specific half-lives at various pH and wavelengths were not comprehensively available across all snippets for a complete table.

Natural organic matter (NOM) in aqueous solutions can influence the photodegradation rates of herbicides. The presence of NOM in solutions containing this compound-methyl caused a decrease in photodegradation reaction rate constants nsf.govacs.orgnih.gov. Higher concentrations of NOM had a larger effect, and calculations suggest that light screening is the major effect of NOM, reducing the amount of light available for the herbicide to absorb nsf.govacs.orgnih.govacs.org.

Abiotic Hydrolysis in Water

This compound-methyl is susceptible to abiotic hydrolysis in water, a process that converts the methyl ester to the corresponding free acid, this compound nsf.govacs.orgmtech.eduagropages.comnih.govresearchgate.netnih.gov. This hydrolysis is the only imidazolinone herbicide susceptible to hydrolysis among those studied in some research nsf.govacs.orgnih.govresearchgate.net. The rate of hydrolysis of this compound-methyl is dependent on pH, increasing with increasing pH nsf.govacs.orgagropages.comnih.govresearchgate.netedpsciences.org. Hydrolysis is rapid under alkaline conditions (pH > 8) but slow at neutral (pH 7) and acidic (pH < 5) pH values agropages.comedpsciences.org. The para isomer of this compound-methyl degrades more rapidly via hydrolysis than the meta isomer nsf.govacs.orgnih.govresearchgate.net.

pH ConditionHydrolysis Rate of this compound-methylRelative Hydrolysis Rate (Isomers)
Alkaline (>8)Rapidpara > meta
Neutral (7)Slowpara > meta
Acidic (<5)Slowpara > meta

Note: Data compiled from search result snippets nsf.govacs.orgagropages.comnih.govresearchgate.netedpsciences.org.

Under field conditions, the hydrolysis of this compound-methyl to this compound has been observed in groundwater nih.gov. The resulting acid metabolite, this compound, can sometimes be found in higher concentrations than the parent compound due to the relatively rapid hydrolysis of the methyl ester mtech.edu.

pH-Dependent Hydrolysis Rates

The rate of hydrolysis of this compound-methyl is significantly influenced by pH. Studies have shown that the hydrolysis rate increases with increasing pH. Hydrolysis is generally slow at acidic to neutral pH levels (pH 5-7) but becomes rapid under alkaline conditions (pH 9). agropages.comresearchgate.netherts.ac.uk This indicates that alkaline environments promote the chemical hydrolysis of the methyl ester to the corresponding acid.

Isomeric Differences in Hydrolysis Rates (Para vs. Meta Isomers)

This compound-methyl is a mixture of two positional isomers: the meta and para isomers. These isomers exhibit different rates of hydrolysis. Research indicates that the para isomer degrades more rapidly through hydrolysis compared to the meta isomer. nsf.govebi.ac.ukacs.org While the apparent kinetic order of hydrolysis for both isomers is close to one against hydroxide (B78521) ions, the difference in their hydrolysis rates contributes to their distinct environmental behavior. nsf.gov

Positional Isomerism Effects on Abiotic Degradation

Positional isomerism in this compound-methyl influences its abiotic degradation pathways, including both chemical hydrolysis and photodegradation. Studies have confirmed that the different positional isomers exhibit distinct behaviors in the environment. ebi.ac.uknih.gov

Regarding chemical hydrolysis, as discussed, the para isomer is hydrolyzed faster than the meta isomer. nsf.govebi.ac.ukacs.org In terms of photodegradation, the chemical or direct photochemical degradation is reported to be faster for the meta isomer than for the para isomer. ebi.ac.uknih.gov However, there does not appear to be a prevalent influence of this type of isomerism on indirect photochemical degradation. ebi.ac.uknih.gov

The differing degradation rates between the meta and para isomers can impact their persistence and fate in various environmental compartments, including soil and water. For instance, the sorption behavior of the isomers in soil can also be influenced by positional isomerism and pH, which in turn affects their availability for degradation. researchgate.net

Hydrolysis Rate Dependence on pH

pHHydrolysis Rate
pH 5Slow
pH 7Slow
pH 9Rapid

Hydrolysis Rates of this compound-methyl Isomers

IsomerHydrolysis Rate
ParaMore Rapid
MetaLess Rapid

Environmental Fate and Transport Dynamics

Persistence Characteristics in Soil and Water

The persistence of Imazamethabenz in the environment is a key factor in assessing its potential for long-term exposure and movement. This persistence is quantified by its half-life, which can vary considerably depending on the specific environmental matrix and prevailing conditions.

Variable Half-Lives in Soil Under Different Conditions

This compound exhibits variable persistence in soil, with reported half-lives spanning a range. Some studies indicate a moderate persistence with half-lives between 25 and 36 days. scielo.brresearchgate.net However, other research classifies it as highly persistent, reporting half-lives ranging from 105 to 155 days. scielo.br The degradation of this compound in soil is primarily driven by microbial activity, although photolysis in water and abiotic hydrolysis at high pH can also contribute. scielo.br

Soil characteristics play a significant role in this compound persistence. For instance, in a sandy loam soil, a half-life of 35 days was reported, while in the same soil amended with organic fertilizers (green manure, pig slurry, and cow manure), the half-lives were longer, ranging from 55 to 85 days. researchgate.net Persistence in a silty clay soil was found to be longer than in a silt loam soil. researchgate.net Rainfall can also influence half-lives, with shorter half-lives observed under normal rainfall compared to less than normal rainfall. researchgate.net

Despite some reports of moderate persistence, studies have detected this compound in soil two years after application, which is inconsistent with shorter published half-life estimates, suggesting that soil can act as a reservoir for the chemical. mtech.edu

Here is a summary of reported soil half-lives for this compound:

Soil Type/ConditionReported Half-Life (days)Source
Sandy loam35 researchgate.net
Sandy loam + Organic Fertilizers55-85 researchgate.net
Silt loam (less than normal rainfall)70-119 researchgate.net
Silt loam (normal rainfall)14-21 researchgate.net
Silty clay>84 researchgate.net
General Range (Moderate)25-36 scielo.brresearchgate.net
General Range (High)105-155 scielo.br

Persistence in Alkaline versus Acidic Water

This compound-methyl, which hydrolyzes to this compound, is stable to hydrolysis at pH values below 7 but hydrolyzes more rapidly under alkaline conditions as pH values increase. researchgate.net Hydrolysis is rapid at pH 9 but slow at pH 5 and pH 7. agropages.com In water, this compound-methyl is considered non-persistent to moderately persistent, being non-persistent in alkaline water and moderately persistent in acidic water. publications.gc.ca

Mobility and Leaching Potential

The mobility of this compound in soil is a significant factor determining its potential to move through the soil profile and reach groundwater.

Soil Mobility and Groundwater Contamination Potential

Some imidazolinone herbicides, including this compound, have demonstrated mobility in soil, raising concerns about their potential to move into groundwater. nih.govebi.ac.uk Both this compound-methyl and its breakdown product, this compound acid, are considered mobile and can move freely in soil. publications.gc.ca The high solubility of this compound-methyl, coupled with leaching and adsorption/desorption study results, indicates a potential for this compound and its acid to reach groundwater. publications.gc.ca

However, field evidence suggests that this compound-methyl itself primarily remains within the top 15 cm of the soil after application. publications.gc.ca While there is potential for groundwater contamination, particularly in areas with permeable soils and shallow water tables, field studies have shown inconsistent and infrequent detection of this compound and its metabolites in shallow groundwater. nih.govlpcgov.org Under a worst-case scenario involving significant sprinkler irrigation, preferential flow of this compound-methyl and its hydrolysis product, this compound, was observed in tile-drain effluent. nih.gov Despite this, estimates of total transport from the root zone were relatively low, ranging from 0.06% to 2.3% for the sum of this compound-methyl and this compound. nih.gov

Water monitoring of ponds and rivers has detected residues from runoff, but generally at concentrations below levels of concern for aquatic life. publications.gc.ca

Sorption-Desorption Processes in Soils

Sorption to soil is a crucial process that affects the persistence and mobility of this compound. acs.orgacs.org The degree of sorption is influenced by several soil properties, including clay content and organic matter content. acs.orgacs.org Adsorption of this compound increases with increasing organic matter and clay content of the soils. acs.orgacs.org Soil pH is also a main factor influencing adsorption, with the highest level of sorption observed on soils with low pH and high organic carbon content. ebi.ac.uknih.gov At low pH, soils rich in smectite clays (B1170129) favored the sorption of the meta isomer over the para isomer. nih.gov

The sorption of this compound-methyl and its isomers by soil and soil organic matter has been studied, with sorption isotherms conforming to the Freundlich equation. ebi.ac.uknih.govresearchgate.net

Kinetic studies of this compound sorption in soil have shown a two-step process: an initial fast adsorption phase followed by a slower adsorption phase. acs.orgacs.org Pseudoequilibrium was typically reached within a certain time frame, for example, 48 hours for adsorption at 5°C in one study. acs.org The kinetics of sorption can be described by models, including pseudo-first-order kinetics at high initial solute concentrations and pseudo-second-order kinetics at lower concentrations. nih.gov

Equilibrium adsorption data for this compound have been well-described by the Freundlich isotherm. acs.orgebi.ac.ukacs.orgnih.gov The desorption process of this compound from soil exhibits significant hysteresis, indicating nonreversible adsorption. acs.orgacs.orgwitpress.com This hysteresis phenomenon can impact the availability of this compound in soils. acs.orgacs.org Studies evaluating sorption and transport characteristics have revealed true hysteresis on desorption, with the adsorption isotherm being linear, and a transport-related nonequilibrium. witpress.com

Influence of Soil Organic Matter and Clay Content on Sorption

The sorption of this compound in soil is significantly influenced by the soil's organic matter and clay content. Studies have shown that the adsorption of this compound increases with increasing organic matter and clay content of the soils. ebi.ac.ukacs.org This suggests that these soil components provide binding sites for the herbicide. The sorption isotherms of this compound generally conform well to the Freundlich isotherm model, indicating a non-linear relationship between the concentration in the soil solution and the amount adsorbed onto the soil. ebi.ac.ukacs.orgacs.org

The pH of the soil is also a crucial factor influencing this compound sorption. nih.govresearchgate.net Higher levels of sorption have been observed in soils with low pH and high organic carbon content. nih.govresearchgate.net

Hysteresis Phenomenon in Desorption

Desorption studies of this compound have revealed a significant hysteresis phenomenon. ebi.ac.ukacs.orgacs.org Hysteresis occurs when the desorption isotherm does not retrace the adsorption isotherm, indicating that the herbicide is not as readily released from the soil as it was adsorbed. mdpi.com This nonreversible adsorption can affect the availability of this compound in soils, potentially influencing its biological activity and leaching potential. ebi.ac.ukacs.org A hysteresis coefficient (H) value less than 1 indicates that the rate of desorption is lower than the rate of sorption, confirming the presence of hysteresis. mdpi.com

Isomeric Influence on Sorption Behavior

This compound is a mixture of meta and para isomers. ebi.ac.uknih.gov Research has shown that the positional isomerism can influence the sorption behavior, particularly in clay-rich soils at low pH values. nih.govresearchgate.net In such conditions, soils rich in smectite clays have been found to favor the sorption of the meta isomer over the para isomer. nih.govresearchgate.net This differential affinity is attributed to the higher affinity of clay surfaces for the meta isomer, possibly due to the stabilization of the meta protonated form by resonance. nih.govresearchgate.net However, the sorption on soil organic matter does not appear to differ between the two isomers across all pH values. nih.govresearchgate.net

Transport via Runoff into Aquatic Systems

This compound has the potential to be transported into aquatic systems through surface runoff. publications.gc.causda.gov While field evidence suggests that this compound-methyl primarily remains within the top 15 cm of the soil after application, water monitoring of ponds and rivers has detected residues from runoff. publications.gc.ca However, these concentrations have generally been found to be below levels of concern for aquatic life. publications.gc.ca The mobility of this compound and its breakdown product, this compound acid, in soil, coupled with its solubility, indicates a potential to reach groundwater, although field evidence for significant groundwater contamination by this compound-methyl itself is limited, with some studies detecting it at low concentrations in groundwater under irrigated conditions. publications.gc.camtech.edu

Movement in Soil Profiles Under Irrigation

Studies have investigated the movement of this compound in soil profiles, particularly under irrigation. The application of irrigation water can lead to the movement of this compound and its acid metabolite within the soil profile. mtech.eduresearchgate.net For instance, the application of a significant amount of irrigation water has resulted in the movement of this compound-methyl and this compound from the upper soil layers into deeper sections. researchgate.net Greater proportions of this compound have been found to move into deeper soil depths (10-20 cm and 20-30 cm) compared to this compound-methyl. researchgate.net The transport of this compound to groundwater can be influenced by the hydraulic loading rates of different irrigation methods, soil persistence, aquifer characteristics, and adsorption/desorption onto clay particles and organic matter. mtech.educolab.ws Preferential flow paths in the soil can also contribute to the transport of pesticides, including imidazolinones, and this transport can be less dependent on the pesticide's water solubility and soil sorption properties. researchgate.netresearchgate.net

Table 1: Movement of this compound and this compound-methyl in Soil Profile After Irrigation

CompoundSoil Depth (cm)Proportion in Depth (%)
This compound-methyl10-200.6
This compound-methyl20-300.2
This compound10-2014
This compound20-306.6

*Data derived from research findings on movement after irrigation. researchgate.net

Factors Influencing Environmental Dissipation

Soil Moisture Conditions (Aerobic vs. Anaerobic, Low vs. Excessive)

Soil moisture is a critical factor influencing the dissipation of this compound in soil, primarily through its effect on biodegradation. Water acts as a solvent, making the herbicide available in the soil solution for microbial degradation. mdpi.com Generally, the degradation of imidazolinone herbicides, including this compound, is slower under conditions of lower soil moisture. mdpi.comweedscience.ca Higher soil moisture in aerobic soils is typically associated with enhanced microbial activity, leading to decreased persistence. mdpi.comweedscience.ca However, excessive soil moisture or saturated conditions can prolong herbicide persistence, especially if anaerobic degradation pathways are not significant for the specific herbicide. weedscience.cascielo.br

Optimum herbicide degradation for this compound is reported to occur under aerobic conditions. scielo.brscielo.br While some imidazolinones like imazapyr (B1671738) can degrade under anaerobic conditions, this compound is primarily degraded biologically, with photolysis in water and abiotic hydrolysis under high pH also contributing to its dissipation. scielo.brscielo.br Conditions that favor aerobic microorganisms, such as moderate organic matter content, neutral pH range (6–7), soil moisture from around 75% field capacity up to saturation, and temperatures between 25–30 °C, are generally most suitable for the degradation of imidazolinones. mdpi.com

Temperature Effects on Degradation

Temperature is a critical environmental factor that significantly influences the degradation dynamics of this compound, particularly its microbial breakdown in soil mdpi.comscielo.br. Research indicates a direct relationship between increasing temperature and the rate of herbicide degradation, leading to reduced persistence and shorter half-lives in soil environments mdpi.commdpi.com.

Detailed research findings highlight that microbial activity, which is the primary driver for this compound dissipation in soil, is highly sensitive to temperature fluctuations mdpi.comscielo.br. Elevated temperatures enhance the metabolic rates and growth of microorganisms responsible for breaking down the herbicide mdpi.com. Studies on imidazolinone herbicides, including findings relevant to this compound, suggest that the optimal temperature range for degradation typically falls between 25 °C and 35 °C mdpi.com. Within this range, microbial activity is generally at its peak, facilitating faster degradation of the compound mdpi.com.

Conversely, temperatures below 20 °C have been shown to impede microbial activity, resulting in slower degradation rates and consequently increasing the persistence of this compound in the soil mdpi.com. This temperature dependency is a key factor in understanding the potential for carryover effects of the herbicide in subsequent growing seasons, especially in regions experiencing cooler periods after application mdpi.com.

While specific comprehensive data tables detailing this compound half-lives across a wide range of temperatures were not directly accessible within the scope of this review, the described relationship underscores the importance of temperature as a primary environmental variable governing the rate of its degradation in soil mdpi.com.

Based on the research findings, the general effect of temperature on this compound degradation in soil can be summarized as follows:

Temperature Range (°C)Effect on Microbial ActivityEffect on Degradation RateEffect on Persistence (Half-life)
Below 20ReducedSlowerIncreased
25 - 35OptimalFasterReduced
Above 35Potentially reduced or variable depending on specific microbial populations and other factors not detailed in the provided sourcesPotentially slower or variablePotentially increased or variable

Mechanisms and Genetics of Herbicide Resistance

Target-Site Resistance (TSR) Mechanisms

Target-site resistance involves alterations to the herbicide's protein target, reducing or preventing the herbicide from binding effectively. nih.govmdpi.com For ALS-inhibiting herbicides, this primarily involves changes to the ALS enzyme itself. researchgate.net

Amino Acid Substitutions and Altered Herbicide Binding

The most common mechanism of TSR to ALS inhibitors is the occurrence of single nucleotide alterations in the ALS gene, resulting in specific amino acid substitutions in the ALS enzyme. researchgate.netfrontiersin.orgnih.gov These substitutions can alter the binding site of the herbicide, reducing its affinity for the enzyme while often allowing the enzyme to retain sufficient activity to synthesize branched-chain amino acids. nih.govmdpi.comresearchgate.net Numerous amino acid substitutions at specific codons within conserved domains of the ALS enzyme have been identified across various weed species that confer resistance to ALS-inhibiting herbicides. researchgate.netfrontiersin.orgnih.gov Examples of such positions (corresponding to the Arabidopsis thaliana ALS amino acid sequence) include Ala-122, Pro-197, Ala-205, Asp-376, Arg-377, Trp-574, Ser-653, and Gly-654. frontiersin.orgnih.govresearchgate.netnih.govnih.gov The specific substitution at these positions can lead to varying levels and patterns of cross-resistance to different chemical families within the ALS inhibitor group, such as sulfonylureas and imidazolinones like Imazamethabenz. nih.govresearchgate.netnih.govnih.gov For instance, a Trp-574-Leu substitution is known to confer broad-spectrum resistance to several ALS-inhibiting herbicide families, including imidazolinones. researchgate.netnih.govmdpi.comcambridge.org

Overproduction of Target Enzyme

Another, less common, TSR mechanism involves the overproduction of the target enzyme, ALS. nih.govnih.govpesticidestewardship.org This can occur through increased gene expression or gene amplification, where the plant has multiple copies of the gene encoding the ALS enzyme. frontiersin.orgnih.govresearchgate.net With a higher concentration of the target enzyme, a greater amount of herbicide is required to inhibit a sufficient proportion of the enzyme activity to cause a phytotoxic effect. researchgate.netpesticidestewardship.org While overproduction of ALS has been shown to result in a slight decrease in sensitivity to ALS inhibitors, it is generally considered to confer lower levels of resistance compared to certain amino acid substitutions. frontiersin.orgresearchgate.net

Non-Target Site Resistance (NTSR) Mechanisms

Non-target site resistance mechanisms reduce the amount of active herbicide reaching the target site through processes not directly involving modifications to the target enzyme itself. nih.govmdpi.comingentaconnect.commontana.edu NTSR is often complex and can involve multiple genes and mechanisms, sometimes conferring resistance to herbicides with different modes of action (multiple resistance). nih.govingentaconnect.commontana.edunih.gov

Reduced Herbicide Absorption and Translocation

Reduced absorption of the herbicide into the plant or impaired translocation of the herbicide to its site of action (the ALS enzyme in the case of this compound) can contribute to NTSR. nih.govmdpi.comingentaconnect.comfrontiersin.org This can be influenced by anatomical features of the plant, such as cuticle thickness, or by alterations in transport proteins responsible for herbicide uptake and movement within plant tissues. mdpi.comfrontiersin.org While sometimes considered an accessory mechanism, reduced absorption and translocation can play a significant role in herbicide resistance in some weed biotypes. frontiersin.orgucanr.edu

Enhanced Herbicide Metabolism and Detoxification

Enhanced metabolism, or the ability of the plant to detoxify the herbicide into less active or inactive compounds, is a major NTSR mechanism. nih.govingentaconnect.compesticidestewardship.orgresearchgate.net This process typically involves enzymatic transformations that convert the herbicide molecule into metabolites that are less phytotoxic and can be more easily compartmentalized or conjugated for storage or degradation. researchgate.net Enhanced metabolism can confer resistance to herbicides from different chemical classes, making it a significant threat to herbicide sustainability. ingentaconnect.com

Role of Cytochrome P450 Monooxygenases

Cytochrome P450 monooxygenases (P450s) are a large superfamily of enzymes that play a crucial role in the metabolism of a wide range of compounds in plants, including herbicides. nih.govmdpi.comuwa.edu.auoup.com P450-mediated metabolism is a well-documented mechanism of enhanced herbicide detoxification contributing to NTSR. mdpi.comnih.govuwa.edu.auoup.comnih.govfrontiersin.org These enzymes can catalyze various reactions, such as hydroxylation or demethylation, which represent Phase I metabolism, introducing functional groups that can then be conjugated with sugars or glutathione (B108866) in Phase II metabolism. mdpi.comresearchgate.net Enhanced P450 activity has been implicated in resistance to ALS-inhibiting herbicides, including this compound, in several weed species. nih.govcambridge.orgmontana.eduresearchgate.netcanadianagronomist.ca Studies have shown that inhibiting P450 activity can reverse or reduce the level of resistance to this compound in some resistant weed populations, providing evidence for the involvement of these enzymes in the resistance mechanism. montana.eduresearchgate.net The increased expression of specific P450 genes has been associated with metabolic resistance to herbicides. uwa.edu.auoup.comnih.gov

Role of Glutathione S-transferases (GSTs)

Glutathione S-transferases (GSTs) are enzymes known to be involved in herbicide metabolism, contributing to non-target-site resistance nih.govnih.gov. These enzymes can conjugate glutathione to herbicides, leading to their detoxification and reduced phytotoxicity cambridge.org. Studies investigating the role of GSTs in this compound resistance in Avena fatua (wild oat) have shown elevated levels of certain GST isoforms in resistant biotypes compared to susceptible ones montana.edunih.gov. Proteomic analysis identified three tau and one phi GSTs at higher levels in multiple herbicide resistant (MHR) A. fatua, and immunoassays revealed elevated levels of lambda, phi, and tau GSTs montana.edunih.gov. However, specific GST activity towards this compound-methyl was not found to be different between untreated resistant and susceptible A. fatua plants in one study montana.edunih.gov. This suggests that while elevated GSTs may be part of a broader stress response in resistant plants, their direct involvement in the enhanced metabolism of this compound-methyl in A. fatua is not definitively established by this specific enzymatic activity assay montana.edunih.gov.

Role of Glucosyl and Other Transferases

Glucosyl and other transferases are also implicated in herbicide metabolism as a mechanism of NTSR nih.govnih.gov. These enzymes can conjugate sugars, such as glucose, to herbicides or their metabolites, increasing their water solubility and facilitating their sequestration or further degradation cambridge.org. Enhanced metabolism of herbicides via glucosyl conjugation has been observed as a resistance mechanism to other AHAS inhibitors, where the herbicide is identified as a glucose conjugate researchgate.net. While the search results generally mention glucosyl transferases in the context of herbicide metabolism-based resistance nih.govnih.govcambridge.org, specific detailed research findings directly linking glucosyl or other transferases to the metabolism and resistance of this compound were not prominently found in the provided snippets. However, the general role of these transferases in conjugating herbicides as part of detoxification pathways suggests their potential involvement in this compound resistance, possibly in conjunction with other metabolic enzymes.

Role of Aryl Acylamidase

Aryl acylamidase is another enzyme family that can contribute to herbicide metabolism-based resistance nih.govnih.gov. These enzymes are known to hydrolyze amide or ester bonds in herbicide molecules, leading to their detoxification. While aryl acylamidase is listed as an enzyme involved in herbicide metabolism-based resistance generally nih.govnih.gov, specific information detailing the role of aryl acylamidase in the metabolism or resistance to this compound was not explicitly present in the search results. The involvement of this enzyme in this compound resistance would depend on the specific chemical structure of this compound and whether it contains susceptible amide or ester linkages that can be targeted by aryl acylamidase.

Reduced Metabolism of this compound-methyl to Active Acid Form as a Resistance Mechanism

This compound is often applied as the methyl ester (this compound-methyl), which is a pro-herbicide that needs to be metabolized to its active acid form within the plant to exert its herbicidal activity researchgate.netresearchgate.net. Reduced metabolism of this compound-methyl to the biologically active this compound acid has been identified as a primary mechanism of resistance in wild oat (Avena fatua) researchgate.net. Studies have shown that susceptible wild oat biotypes metabolize more of the meta-isomer of this compound-methyl to the acid form compared to resistant biotypes researchgate.net. This reduced conversion in resistant plants means that less of the active herbicide is available to inhibit the target enzyme, AHAS, thereby conferring resistance researchgate.net. Initial results from some studies support that resistance to this compound may be due to reduced carboxylesterase activity in NTSR A. fatua, as carboxylesterases are typically involved in the hydrolysis of ester bonds like the one in this compound-methyl usda.gov.

General Stress Defense Networks

Non-target-site resistance mechanisms, including enhanced metabolism and sequestration, are often considered part of a plant's general stress response networks ucdavis.eduresearchgate.netmontana.eduresearchgate.net. Herbicide application can induce stress in plants, triggering various defense mechanisms that can coincidentally confer herbicide resistance ucdavis.eduresearchgate.netfrontiersin.orgredalyc.org. These networks involve the upregulation of genes and proteins associated with detoxification, defense, and stress acclimation usda.govfrontiersin.org. For example, herbicide safeners, which enhance herbicide detoxification, are thought to act as part of a general stress response cambridge.org. In MHRA. fatua, constitutively elevated levels of GST proteins and related enzymes may be representative of a larger suite of abiotic stress-related changes montana.edunih.gov. Stress-induced changes can include transcriptional remodeling and protein modifications, potentially leading to reduced herbicide sensitivity researchgate.net.

Genetic Basis and Inheritance of Resistance

The genetic basis of herbicide resistance, including resistance to this compound, can be complex and vary depending on the weed species and the specific resistance mechanism(s) involved researchgate.netbiorxiv.org. While target-site resistance is often conferred by single nucleotide mutations in the target gene nih.govnih.gov, non-target-site resistance, such as enhanced metabolism, can be controlled by one or more genes researchgate.netbiorxiv.org.

Studies on the inheritance of multiple herbicide resistance, including resistance to this compound-methyl, in wild oat (Avena fatua) have indicated that NTSR can be controlled by nuclear genes montana.educdnsciencepub.com. In some A. fatua populations resistant to this compound-methyl, resistance was found to be controlled by a single dominant or semi-dominant nuclear gene montana.educdnsciencepub.com. Furthermore, genes conferring resistance to this compound were found to be linked to genes conferring resistance to other herbicides in some populations, suggesting that linked genes can contribute to the evolution of multiple resistance montana.educdnsciencepub.com. The polygenic nature of some NTSR, involving multiple genes with small effects, is also being increasingly recognized biorxiv.org. The genetic architecture of resistance can involve a shared 'core' set of genes along with population-specific alleles clemson.edu. The inheritance of resistance traits can also be influenced by factors such as the mating system of the weed species (e.g., cross-pollination vs. self-pollination) researchgate.net.

Single Gene vs. Multigenic Resistance

Herbicide resistance can be conferred by a single gene or by multiple genes. Target-site resistance (TSR), which involves alterations to the herbicide's protein target, is often conferred by a single dominant or semi-dominant nuclear gene mutation. mdpi.comresearchgate.net These mutations typically result in amino acid substitutions in the target enzyme, reducing its sensitivity to the herbicide. scielo.brfrontiersin.org For ALS-inhibiting herbicides such as this compound, single point mutations in the ALS gene are a common cause of TSR. scielo.brmdpi.com

In contrast, non-target-site resistance (NTSR) mechanisms, which involve processes like enhanced herbicide metabolism, reduced absorption, or sequestration, are often multigenic, involving multiple genes or gene families. mdpi.comfrontiersin.org However, studies have also reported monogenic inheritance for some NTSR traits, highlighting the diversity of genetic control in resistance evolution. frontiersin.orgmontana.edu For instance, research on Avena fatua has shown that non-target site resistance to this compound-methyl can be controlled by single, closely-linked nuclear genes. montana.eduusda.gov

Linkage Analysis of Resistance Genes (e.g., in Avena fatua)

Linkage analysis is a genetic technique used to determine the relative positions of genes on a chromosome by observing how frequently they are inherited together. In the context of herbicide resistance, linkage analysis can reveal whether genes conferring resistance to different herbicides are located near each other on a chromosome.

Studies on Avena fatua resistant to multiple herbicides, including this compound-methyl, have utilized linkage analysis to investigate the genetic basis of resistance. Research on certain multiple herbicide-resistant A. fatua populations indicated that resistance to this compound-methyl, flucarbazone-sodium, and pinoxaden (B166648) was controlled by three separate, closely-linked nuclear genes. montana.eduusda.gov While data for flucarbazone (B134062)/imazamethabenz and flucarbazone/pinoxaden resistance genes suggested linkage, data for this compound/pinoxaden fit a ratio suggesting independent assortment in one study, although further analysis indicated linkage. montana.edu This demonstrates that genes conferring NTSR to different herbicides can be linked, influencing their co-inheritance and the evolution of multiple resistance. montana.edu

Gene Flow and Hybridization in Herbicide-Resistant Crops and Weeds

Gene flow, the movement of genetic material between populations, plays a significant role in the spread of herbicide resistance. This is particularly relevant with the development and cultivation of herbicide-resistant crops. Gene flow can occur through pollen or seed dispersal, leading to hybridization between herbicide-resistant crops and wild or weedy relatives. epa.govcambridge.orgresearchgate.net

For imidazolinone-resistant crops, including those resistant to this compound (although this compound is primarily used for weed control, the principle of gene flow from resistant crops is relevant to the spread of resistance alleles in the environment), gene flow to wild or weedy relatives is a significant concern. czu.czcambridge.orgresearchgate.net If a weed species can hybridize with a resistant crop, the resistance trait can be transferred to the weed population, leading to the evolution of herbicide-resistant weeds. epa.govcambridge.orgresearchgate.net This has been documented for imidazolinone resistance in weedy rice, where resistance has evolved via gene flow from herbicide-resistant cultivated rice varieties. cambridge.org The introgression of resistance alleles into weed populations through crop-weed hybridization, followed by selection pressure from continued herbicide use, can lead to stabilized herbicide-resistant weed populations. cambridge.org

Molecular Biology and Genomics of Resistance

Understanding the molecular and genomic basis of herbicide resistance provides insights into the mechanisms involved and can aid in developing resistance management strategies.

Identification of Resistance Genes and Loci

Identifying the specific genes and genetic loci responsible for herbicide resistance is a crucial aspect of resistance research. For this compound, which targets the ALS enzyme, mutations in the ALS gene are a primary focus for identifying target-site resistance. scielo.brfrontiersin.orgmdpi.com Numerous studies have identified specific amino acid substitutions in the ALS enzyme that confer resistance to ALS inhibitors, including imidazolinones. czu.czfrontiersin.orgmdpi.com

Non-target-site resistance to this compound, particularly enhanced metabolism, involves the identification of genes encoding enzymes responsible for herbicide detoxification. Key enzyme families implicated in the metabolism of various herbicides, including potentially this compound, are cytochrome P450 monooxygenases (CYP450s) and glutathione S-transferases (GSTs). scielo.brfrontiersin.orgscielo.br Identifying the specific CYP450 or GST genes involved in this compound metabolism in resistant weed populations is an active area of research. Genetic loci associated with NTSR can be identified through genetic mapping studies. nih.govgoogle.com

Application of Next-Generation Sequencing and Transcriptomics in Understanding NTSR

Next-Generation Sequencing (NGS) technologies, including transcriptomics (RNA-Seq), have revolutionized the study of herbicide resistance mechanisms, particularly NTSR. nih.govbitesizebio.com Transcriptomics allows for the comprehensive analysis of gene expression levels in resistant and susceptible plants, providing insights into the genes and pathways involved in resistance. nih.govbitesizebio.com

For NTSR, transcriptomic studies can help identify genes that are overexpressed or differentially regulated in resistant biotypes, such as those encoding detoxification enzymes like CYP450s and GSTs. scielo.brfrontiersin.orgscielo.brnih.gov While specific transcriptomic studies focusing solely on this compound resistance were not prominently found in the provided search results, the application of these technologies to understand NTSR to other herbicides with similar mechanisms (like other ALS or ACCase inhibitors) is well-established and provides a framework for studying this compound resistance. nih.gov NGS can also be used to identify novel resistance genes or regulatory elements involved in NTSR. nih.govnih.gov

CircumRNA Parent Genes and Stress Response in NTSR

Information specifically linking "CircumRNA Parent Genes" to this compound resistance or NTSR in the context of the provided search results is limited. However, NTSR mechanisms can involve broader stress response pathways in plants. montana.edu Plants exposed to herbicides can activate various defense mechanisms, and some of these pathways might contribute to NTSR. caws.org.nz While the role of circumRNAs (circular RNAs) and their parent genes in herbicide resistance is an emerging area of research, the provided context primarily emphasizes established mechanisms like enhanced metabolism mediated by enzyme families such as CYP450s and GSTs as key components of NTSR. scielo.brfrontiersin.orgscielo.brnih.gov Further research is needed to fully elucidate the potential involvement of circumRNAs and other complex regulatory elements in the stress response and NTSR to herbicides like this compound.

Documented Cases of Resistance to this compound

Resistance to this compound has been documented in several problematic grass weed species, significantly impacting their control in cereal crops. These cases highlight the capacity of weed populations to evolve mechanisms that reduce herbicide efficacy, often involving non-target site resistance mechanisms such as enhanced metabolism. bioone.orgcanadianagronomist.caresearchgate.netmontana.eduhracglobal.comerudit.orgcambridge.orgwindows.net

Resistance in Avena fatua

Avena fatua (wild oat) is a major grass weed in cereal production worldwide, and populations resistant to this compound have been identified in various regions, notably in Canada and the United States. researchgate.netmontana.educambridge.orgcambridge.orgusask.caresearchgate.net

In the northwest agricultural region of Manitoba, Canada, populations of A. fatua resistant to this compound were identified following reports of control failures. cambridge.orgcambridge.org Growth room experiments revealed that resistant (R) plants exhibited significant resistance levels compared to susceptible (S) plants. For instance, resistant plants were found to be 7.2 to 8.7 times more resistant to this compound, based on the ratio of dosages required to inhibit shoot dry matter accumulation by 50% (GR50 R/S). cambridge.orgcambridge.org Field experiments in Manitoba also confirmed multiple herbicide resistance in A. fatua, with panicle numbers in resistant populations being a substantial percentage of untreated controls after this compound application at recommended dosages. cambridge.orgcambridge.org

Further studies in Canada, including surveys in Manitoba and Saskatchewan, have identified numerous A. fatua populations with resistance to ALS inhibitors, including this compound. usask.ca Research in Alberta found that resistance to ALS inhibitors in wild oat was linked to a lack of crop rotation diversity. usask.ca

In Montana, USA, A. fatua populations with multiple herbicide resistance, including resistance to this compound, have been characterized. researchgate.netmontana.edu These populations demonstrated resistance to this compound, often alongside resistance to other herbicide groups. researchgate.netmontana.edu Studies on the inheritance of resistance in these Montana populations indicated that non-target site resistance mechanisms are involved for ALS inhibitors like this compound. montana.edu

The frequency of this compound resistance in A. fatua populations has also been shown to increase over time with continued herbicide exposure. A study comparing wild oat populations collected in Minnesota and North Dakota in 1964 and 2000 found that the frequency of resistance to this compound increased from 38% in the 1964 collection to 65% in the 2000 populations. researchgate.net

Here is a table summarizing some resistance data for Avena fatua populations:

Population Location (Canada)HerbicideResistance Level (GR50 R/S)Panicle Number (% of Untreated Control) at Recommended Dose (Field)Source
Northwest ManitobaThis compound7.2 - 8.736% (one field, 1995) cambridge.orgcambridge.org
Other areas of ManitobaThis compoundNot specified44 - 77% (six populations, 1996) cambridge.orgcambridge.org

Note: GR50 R/S is the ratio of the herbicide dose required to reduce shoot dry matter by 50% in the resistant population compared to the susceptible population.

Resistance in Alopecurus myosuroides

Alopecurus myosuroides (black-grass) is a significant weed problem in winter cereal crops in Western Europe, and herbicide resistance is widespread in this species. regulations.goverudit.orgcabidigitallibrary.org While resistance in A. myosuroides is well-documented for various herbicide groups, including ACCase inhibitors and substituted ureas like chlorotoluron, specific documented cases focusing solely on resistance to this compound are less prominent in the provided search results compared to Avena fatua. regulations.govhracglobal.comerudit.orgcabidigitallibrary.org

However, A. myosuroides populations have been shown to exhibit cross-resistance to a range of herbicide mechanism of action groups, including ALS inhibitors. hracglobal.comerudit.org Studies characterizing the mechanisms of resistance in A. myosuroides biotypes, such as the Peldon A1 biotype from England, have identified non-target site cross-resistance due to enhanced metabolism, which can confer resistance to multiple herbicide classes. erudit.org Given that this compound is an ALS inhibitor, the presence of resistance mechanisms conferring broad-spectrum cross-resistance in A. myosuroides suggests that resistance to this compound is likely to occur, often as part of a multiple resistance profile. hracglobal.comerudit.org The evolution of resistance in A. myosuroides in England and Germany was reported as early as the early 1980s, with resistant populations now found in several European countries. cabidigitallibrary.org

Cross-Resistance Patterns

Cross-resistance, where a weed population resistant to one herbicide is also resistant to other herbicides, is a common phenomenon in populations resistant to this compound, particularly in Avena fatua and Lolium rigidum. bioone.orgcanadianagronomist.caresearchgate.netmontana.eduhracglobal.comwindows.netresearchgate.netcapes.gov.brnih.govnih.gov

In Avena fatua, populations resistant to this compound often exhibit cross-resistance to other ALS inhibitors, as well as herbicides from different mode of action groups, such as ACCase inhibitors (Group 1) and Group 8 herbicides (e.g., triallate). bioone.orgcanadianagronomist.caresearchgate.netmontana.eduwindows.netcambridge.orgcambridge.orgusask.caresearchgate.net For example, A. fatua populations from Manitoba resistant to this compound were also resistant to flamprop (B1223189) and fenoxaprop-P (ACCase inhibitors). cambridge.orgcambridge.org Similarly, populations from Montana resistant to this compound showed resistance to tralkoxydim (B8805380) (ACCase inhibitor), flucarbazone (ALS inhibitor), and difenzoquat (B1210283) (Group 8). researchgate.netmontana.edu Some triallate-resistant A. fatua populations have also shown cross-resistance to this compound and other Group 2 herbicides. bioone.orgcanadianagronomist.ca Unexpected cross-resistance to Group 14 (sulfentrazone) and Group 15 (pyroxasulfone) herbicides has also been observed in some triallate-resistant wild oat populations that were also resistant to Group 1 and Group 2 herbicides like this compound, even without prior exposure to the Group 14 and 15 herbicides. bioone.orgcanadianagronomist.ca

Lolium rigidum (annual ryegrass) is another weed species where cross-resistance patterns involving this compound have been documented. hracglobal.comcapes.gov.brnih.govnih.gov L. rigidum biotypes resistant to ACCase inhibitors like diclofop-methyl (B104173) have shown cross-resistance to ALS inhibitors, including this compound. capes.gov.brnih.gov Studies on L. rigidum have indicated that resistance to ALS inhibitors, including this compound, can involve enhanced metabolism of the herbicide and/or a herbicide-insensitive ALS enzyme. nih.gov A biotype of L. rigidum that developed resistance after selection with an ACCase inhibitor (diclofop-methyl) was resistant to wheat-selective sulfonylurea and imidazolinone herbicides, including this compound. nih.gov

These cross-resistance patterns highlight the complexity of herbicide resistance and the need for integrated weed management strategies to prevent or delay the evolution of resistance to multiple herbicide groups. erudit.org Non-target site resistance mechanisms, such as enhanced metabolism, are often implicated in conferring broad cross-resistance to herbicides with different target sites. bioone.orgcanadianagronomist.caresearchgate.netmontana.eduhracglobal.comerudit.orgcambridge.orgwindows.net

Ecotoxicological Research on Non Target Organisms

Effects on Terrestrial and Aquatic Non-Target Plants

Imazamethabenz poses a potential risk to non-target terrestrial and aquatic plants due to spray drift and runoff, as some species are sensitive to the chemical and can be adversely affected. publications.gc.ca

Phytotoxicity Studies and Impact on Plant Growth

Research indicates that this compound can cause phytotoxicity in non-target plants, leading to reduced growth. nih.govjst.go.jpusask.ca Studies have evaluated the response of various non-target plant species to simulated this compound spray drift. jst.go.jp The severity of phytotoxicity can be influenced by environmental factors such as temperature and soil moisture. For instance, the phytotoxicity of this compound to wild oat was observed to increase under high-temperature conditions with adequate soil moisture. researchgate.net Shading has also been shown to enhance the phytotoxicity of this compound in wild oat, leading to reduced regrowth. cambridge.org The herbicide's effect on plant growth is linked to its mode of action, which disrupts amino acid synthesis and subsequently affects cell division and elongation. collectionscanada.gc.ca Symptoms of injury can include reduced shoot dry weight and crown diameter. researchgate.net

Research on Phytotoxicity Alleviation Strategies

Studies have explored strategies to alleviate the phytotoxicity of imidazolinone herbicides, including this compound, on non-target plants. Research on related imidazolinone herbicides like imazethapyr (B50286) has shown that active regulation between plant hormones and secondary metabolites can play a role in mitigating herbicide stress. nih.gov For example, restoring auxin levels and promoting the accumulation of DIMBOA have been investigated as potential mechanisms to enhance tolerance in plants like wheat. nih.gov

Evaluation of Plant Growth-Defense Balance Under Herbicide Stress

Herbicide stress can disrupt the balance between plant growth and defense systems. nih.gov Research on imidazolinone herbicides highlights that these compounds can reduce growth-related hormones while inducing the accumulation of defense-related compounds. nih.govresearchgate.net Understanding this disruption is crucial for developing strategies to help non-target plants cope with herbicide exposure. nih.gov

Mechanisms of Interference with Plant Growth-Defense System (e.g., Auxin and DIMBOA Regulation)

Imidazolinone herbicides, including this compound, interfere with plant growth by inhibiting AHAS, affecting amino acid synthesis. herts.ac.ukcollectionscanada.gc.caherts.ac.ukmdpi.comregulations.gov Beyond this primary mechanism, research suggests interference with the plant's growth-defense system. Studies on imazethapyr, a related imidazolinone, have shown it can reduce auxin content, a key growth hormone, while increasing the accumulation of defense compounds like DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazine-3(4H)-one). nih.govresearchgate.net This imbalance disrupts the normal growth-defense equilibrium in plants. nih.govresearchgate.net Auxin and DIMBOA appear to alleviate herbicide stress through distinct pathways, with auxin primarily influencing growth and DIMBOA impacting defense. nih.govresearchgate.net Indole, a precursor to both auxin and DIMBOA, may employ a combined strategy to restore growth and enhance defense under herbicide toxicity. nih.gov

Effects on Aquatic Biota

This compound has the potential to reach aquatic systems through runoff and spray drift. publications.gc.ca It is considered harmful to aquatic life with long-lasting effects. lgcstandards.comaccustandard.com While water monitoring has revealed residues in ponds and rivers, concentrations have sometimes been below levels of concern for aquatic life. publications.gc.ca However, this compound-methyl can have varying effects on aquatic organisms, and its persistence and potential for bioaccumulation necessitate careful monitoring. hpc-standards.com Risk assessments for related imidazolinone herbicides like imazapic (B1663560) have indicated potential chronic risk to aquatic invertebrates and likely risk to vascular aquatic plants from spray drift. regulations.gov

Genotoxicological Studies on Non-Target Weed Species

Genotoxicological studies on non-target weed species are crucial for assessing the potential environmental impact of herbicides like this compound. These studies investigate the ability of a substance to cause damage to genetic material, such as DNA and chromosomes, in organisms that are not the intended target of the pesticide application.

Research has explored the genotoxic effects of this compound-methyl on seedlings of Amaranthus retroflexus, a common weed species researchgate.net. This compound-methyl functions as an inhibitor of acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants researchgate.net. While the specific detailed findings and data tables from this study on Amaranthus retroflexus were not extensively available in the provided search results, the research aimed to evaluate the genotoxic effects of the active substance on this non-target weed researchgate.net.

Related studies on other imidazolinone herbicides with the same mode of action, such as imazethapyr, have provided more detailed insights into their genotoxic potential in non-target plant species like Allium cepa (onion) researchgate.netnih.govresearchgate.net. Studies using Allium cepa have shown that imazethapyr can induce significant differences in the frequency of chromosomal aberrations in anaphase and telophase stages at concentrations ranging from 0.01 to 1 mg active ingredient (a.i.) per liter researchgate.netnih.gov. These aberrations included bridges, chromosome fragments, and vagrants researchgate.netnih.gov. Furthermore, significant increases in the frequency of micronuclei were observed at lower concentrations, between 0.001 and 0.1 mg a.i. per liter researchgate.netnih.gov. A high mitotic index, associated with an accumulation of cells in the prophase stage, was also noted at higher concentrations, indicating cytotoxicity researchgate.netnih.gov. While these findings pertain to imazethapyr, they suggest that herbicides inhibiting ALS can exert clastogenic and aneugenic mitotic damage in higher plants, highlighting a potential environmental risk to non-target plant populations researchgate.netnih.gov.

The table below summarizes findings from studies on the genotoxic effects of imazethapyr on Allium cepa:

Organism Endpoint Concentration Range (mg a.i./L) Observed Effect
Allium cepa Chromosomal Aberrations 0.01 - 1 Significant increase in frequency (bridges, fragments, vagrants) researchgate.netnih.gov
Allium cepa Micronuclei 0.001 - 0.1 Significant increase in frequency researchgate.netnih.gov
Allium cepa Mitotic Index 100 Very high mitotic index, cytotoxicity researchgate.netnih.gov

These studies underscore the importance of evaluating the genotoxic effects of imidazolinone herbicides on non-target plant species to understand their full ecological impact.

Advanced Analytical Methodologies for Imazamethabenz Research

Chromatographic Techniques

Chromatography stands as a cornerstone in the analysis of imazamethabenz, offering high-resolution separation for both residue quantification and complex enantiomeric studies. Various chromatographic techniques have been adapted and optimized to meet the specific challenges posed by this compound.

High-Performance Liquid Chromatography (HPLC) for Residue Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the determination of pesticide residues in various environmental matrices. nih.gov For this compound-methyl and its acidic metabolite, a specific HPLC method has been developed for their determination in soil samples. epa.gov This method involves extraction with acidic methanol followed by aqueous sodium hydroxide (B78521), with cleanup achieved using C-18 reverse phase and SCX cartridges. epa.gov Quantification is accomplished using a UV detector at 240 nm, with a validated sensitivity of 10 ppb for each compound. epa.gov

A study on the photodegradation of this compound-methyl in aqueous solutions also utilized HPLC for separating its para and meta isomers. nsf.gov The analysis was performed on a C18 reverse-phase column with an isocratic mobile phase of 30% acetonitrile and 70% aqueous 1.7 mF phosphoric acid buffer (pH ~3), achieving a resolution of 1.8 between the two isomers. nsf.gov

Table 1: HPLC Conditions for this compound-methyl Residue Analysis in Soil

Parameter Value
Instrument Liquid Chromatograph with UV detector
Column C18 Reverse Phase
Mobile Phase Acetonitrile, Deionized Water, Acetic Acid, Triethylamine
Detector UV at 240 nm
Validated Sensitivity 10 ppb

Data sourced from a recommended method for the determination of this compound-methyl and its acid metabolite residues in soil. epa.gov

Direct chiral HPLC is a powerful technique for the separation of enantiomers without the need for derivatization. rsc.org A specific and sensitive direct chiral HPLC method has been developed for the simultaneous determination of the p- and m-imazamethabenz-methyl enantiomers. uma.es This method employs a protein-based chiral stationary phase and has been optimized to achieve baseline separation of the four isomers. uma.es The elution order of the enantiomers was established using circular dichroism, which detects the differential absorption of left and right-handed circularly polarized light. uma.es

The optimized conditions for this separation provide a resolution of up to 1.3 for the four enantiomers, making the method suitable for determining the p/m isomer ratios and their respective enantiomers in formulated products. uma.es

Protein-based chiral stationary phases (CSPs) are highly effective for the enantiomeric separation of a wide range of chiral compounds, including those with amine, acid, and nonprotolytic functionalities. chiraltech.com These CSPs, such as those based on α1-acid glycoprotein (AGP), human serum albumin (HSA), and cellobiohydrolase (CBH), operate in reversed-phase mode and offer broad applicability. chiraltech.com

For the direct chiral separation of this compound-methyl enantiomers, a protein chiral AGP™ column has been successfully utilized. uma.es The enantioselectivity of these protein-based columns can be finely tuned by adjusting the mobile phase composition, including pH, buffer type, and the concentration of organic modifiers. chiraltech.com The interaction between the chiral analyte and the protein stationary phase is complex and can involve hydrogen bonding, dipole-dipole interactions, and steric effects, leading to effective chiral recognition and separation. mdpi.com

Table 2: Optimized Conditions for Direct Chiral HPLC Separation of this compound-methyl Enantiomers

Parameter Condition
Column Protein Chiral AGP™ (5 μm, 100 x 4.0 mm)
Mobile Phase Acetonitrile / 60 mM NH4Ac-HAc (3/97, v/v)
Flow Rate 0.9 mL min-1 (isocratic)
Detection UV at 247 nm
Temperature 24 °C
Resolution Up to 1.3

Data from a study on the separation of para- and meta-Imazamethabenz-methyl enantiomers. uma.es

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile organic compounds, including many pesticides. The technique relies on the vaporization of the sample and its separation based on the differential partitioning of components between a gaseous mobile phase and a liquid or solid stationary phase within a column. shimadzu.com

For a GC method to be considered reliable, it must undergo a thorough validation process to ensure it meets specific acceptance criteria for parameters such as specificity, linearity, precision, accuracy, and robustness. researchgate.net While specific validated GC methods for the routine analysis of this compound are not extensively detailed in readily available literature, the general principles of GC method development and validation are well-established for pesticides. nih.govnih.gov A typical GC-MS method involves optimizing parameters like the injection port temperature, carrier gas flow rate, and the temperature program of the column oven to achieve optimal separation and detection of the target analytes. semanticscholar.org

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a "green" and efficient alternative to both normal-phase and reversed-phase HPLC for chiral separations. selvita.comchromatographyonline.com This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with the addition of a small amount of an organic modifier. nih.gov The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to traditional liquid chromatography. afmps.be

In the context of chiral separations, SFC is particularly advantageous. It is compatible with a wide range of chiral stationary phases, including the popular polysaccharide-based columns, and often provides enhanced or complementary enantioselectivity compared to HPLC. nih.gov The ability to use stacked injections in preparative SFC allows for the efficient isolation of milligram quantities of pure enantiomers, which is crucial for further toxicological and biological studies. nih.gov While specific applications of SFC for the enantioseparation of this compound are not widely documented, the technique's proven success with a broad range of chiral pharmaceuticals and agrochemicals suggests its high potential for this compound. nih.gov

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) for Enantiomer Analysis

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) are high-efficiency separation techniques that are particularly well-suited for the analysis of chiral compounds. nih.gov In chiral CE, enantiomeric separation is achieved by adding a chiral selector to the background electrolyte. nih.gov Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their commercial availability and broad applicability. nih.govmdpi.com The principle of separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities and, consequently, separation. Dual cyclodextrin systems, often combining a charged and a neutral cyclodextrin, can further enhance enantioseparation selectivity. mdpi.com

CEC is a hybrid technique that combines the separation mechanism of HPLC with the high efficiency of CE. nih.gov Enantiomeric separation in CEC is achieved using chiral stationary phases packed or coated within the capillary. nih.gov These stationary phases can be based on various chiral selectors, including cyclodextrin derivatives, proteins, and molecularly imprinted polymers. nih.gov The use of a chiral stationary phase in CEC provides an additional mode of interaction for the enantiomers, often leading to improved resolution. While specific applications of CE and CEC for the enantiomeric analysis of this compound are not extensively reported, the versatility and high resolving power of these techniques make them promising tools for future research on this and other chiral herbicides. afmps.be

Mass Spectrometry Applications

Mass spectrometry (MS) has become an indispensable tool in the analytical chemistry of pesticides, offering high sensitivity and specificity for the detection and quantification of compounds like this compound in complex matrices. When coupled with chromatographic separation techniques, MS provides robust methodologies for research, environmental monitoring, and food safety applications. The inherent structural characteristics of this compound, a selective herbicide from the imidazolinone family, make it well-suited for analysis by various mass spectrometric techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a primary technique for the analysis of polar and thermally labile pesticides such as this compound-methyl. agilent.com This approach combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection of mass spectrometry. For this compound, reversed-phase chromatography is commonly employed, using columns like C18 to separate the analyte from matrix components based on its hydrophobicity. nih.govnsf.gov

Research on the photodegradation of this compound-methyl has utilized UHPLC coupled to a Time-of-Flight (TOF) mass spectrometer for the separation and accurate mass analysis of the parent compound and its photoproducts. nsf.gov The separation of this compound's para and meta isomers has been achieved with high resolution using specific HPLC methods. nsf.gov

Table 1: Exemplary LC-MS Parameters for this compound Analysis

Parameter Details Source
Instrument Agilent Infinity UHPLC with Agilent 6230 TOF MS nsf.gov
Column Agilent EC-C18 (2.1 mm x 100 mm, 2.7 µm) nsf.gov
Mobile Phase Gradient elution with Water (0.1% formic acid) and Acetonitrile nsf.gov
Flow Rate 0.25 mL/min nsf.gov
Ionization Source Dual Agilent JetStream Electrospray Ionization nsf.gov
Fragmentor Voltage 155 V nsf.gov
Reference Mass HP-0921 (hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazine) nsf.gov

Electrospray ionization (ESI) is a soft ionization technique that is particularly effective for polar and thermally sensitive molecules like this compound, making it a cornerstone of LC-MS analysis for this compound. nih.govresearchgate.net ESI generates gas-phase ions from liquid solutions with minimal fragmentation, which is crucial for determining the molecular weight of the intact analyte. nih.govyoutube.com The process involves applying a strong electric field to a liquid passing through a capillary, dispersing it into a fine aerosol of charged droplets. nih.gov As the solvent evaporates, the charge concentration on the droplets increases, eventually leading to the formation of gas-phase analyte ions. nih.gov

In the analysis of this compound, ESI is typically operated in positive ion mode ([M+H]⁺), as the imidazolinone structure can be readily protonated. nih.govnsf.gov For instance, the precursor ion for para-Imazamethabenz methyl is observed at a mass-to-charge ratio (m/z) of 289.1547, corresponding to the protonated molecule. nih.gov The efficiency of ESI allows for high sensitivity, making it suitable for trace residue analysis in various environmental and biological samples. researchgate.net

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography, is a powerful technique for the multi-residue analysis of pesticides in complex matrices like food and environmental samples. thermofisher.comnih.govresearchgate.net This method offers exceptional selectivity and sensitivity by utilizing instruments such as triple quadrupole (QqQ) mass spectrometers. agilent.com The first quadrupole selects the precursor ion of the target analyte (e.g., the [M+H]⁺ ion of this compound at m/z 289.15), the second quadrupole serves as a collision cell where the ion is fragmented through collision-induced dissociation (CID), and the third quadrupole analyzes the resulting product ions. nih.gov

This process, known as multiple reaction monitoring (MRM), allows for highly specific detection, as the transition from a specific precursor ion to a characteristic product ion is unique to the analyte. This minimizes matrix interference and enables accurate quantification at very low levels. agilent.com For this compound-methyl, characteristic MRM transitions have been identified, such as from m/z 289.154 to product ions like m/z 143.899 and m/z 228.982. thermofisher.com Modern LC-MS/MS methods can include hundreds of pesticides in a single run, making them highly efficient for regulatory monitoring. agilent.comthermofisher.com

Table 2: LC-MS/MS Parameters and Transitions for this compound-methyl

Parameter Value Source
Precursor Ion [M+H]⁺ (m/z) 289.15 agilent.com
Precursor Ion [M+H]⁺ (m/z) 289.154 thermofisher.com
Product Ion 1 (m/z) 143.9 agilent.com
Product Ion 2 (m/z) 85.9 agilent.com
Product Ion 1 (m/z) 143.899 thermofisher.com
Product Ion 2 (m/z) 228.982 thermofisher.com
Ionization Mode Positive thermofisher.com
Instrumentation Agilent 6490 Triple Quadrupole LC/MS agilent.com
Instrumentation TSQ Quantis Triple Quadrupole Mass Spectrometer thermofisher.com

High-resolution mass spectrometry (HRMS), using technologies like Time-of-Flight (TOF) and Orbitrap analyzers, provides highly accurate mass measurements, typically with mass accuracy below 5 ppm. nih.govresearchgate.net This capability is invaluable for untargeted analysis, where the goal is to identify a wide range of known and unknown compounds in a sample without pre-selecting specific target ions. springernature.comnih.govmyadlm.org For this compound research, HRMS can be used to identify its degradation products in environmental fate studies. nsf.gov

By determining the exact molecular formula from the accurate mass measurement, the number of potential candidate structures for an unknown compound is significantly reduced. nih.govspringernature.com For example, UHPLC coupled with an Agilent 6230 TOF mass spectrometer has been used to analyze the photoproducts of this compound-methyl. nsf.gov This untargeted approach allows researchers to gain a more comprehensive understanding of the biotransformation and degradation pathways of the herbicide in various environmental compartments. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is often preferred for many modern pesticides, gas chromatography-mass spectrometry (GC-MS) remains a suitable and powerful technique for the analysis of compounds that are sufficiently volatile and thermally stable, or can be made so through derivatization. researchgate.net this compound-methyl can be analyzed by GC-MS, and it is often included in multi-residue methods developed for various matrices. nih.govnih.gov

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column before entering the mass spectrometer. nih.gov Electron ionization (EI) is a common ionization technique in GC-MS, which can produce extensive fragmentation patterns. These fragmentation patterns serve as a chemical fingerprint, which can be compared against spectral libraries for confident compound identification. For increased selectivity in complex samples, tandem mass spectrometry (GC-MS/MS) can be employed, similar to its LC counterpart. nih.gov

Automated Library Searching and In Silico Computational Mass Spectrometry for Compound Identification

The identification of unknown compounds, such as metabolites or degradation products of this compound, is a significant challenge in analytical research. Automated library searching is the standard approach for this task. escholarship.org Experimental tandem mass spectra (MS/MS) are compared against databases of reference spectra, such as NIST or MassBank, and a match suggests the identity of the compound. escholarship.org

When reference standards are unavailable, in silico computational mass spectrometry offers a powerful alternative. nih.gov This approach involves the computer-based prediction of fragmentation patterns for a candidate molecule. nih.govscispace.com Software tools can generate theoretical MS/MS spectra for compounds listed in large chemical databases. nih.gov The experimental spectrum of an unknown is then scored against these in silico spectra. nih.gov This methodology can rank potential candidates and help elucidate the structure of novel compounds, which is particularly useful for identifying previously uncharacterized metabolites of this compound resulting from its interaction with biological systems. researchgate.net

Sample Preparation and Extraction Techniques

The accurate quantification of this compound in complex environmental and biological matrices necessitates robust sample preparation and extraction methodologies. These techniques are designed to isolate the target analyte from interfering substances, concentrate it to detectable levels, and present it in a suitable solvent for chromatographic analysis. The choice of method depends on the matrix type (e.g., soil, water, plant tissue), the physicochemical properties of this compound, and the desired sensitivity of the analysis.

Solid-Liquid Extraction

Solid-liquid extraction (SLE) is a fundamental technique used to separate soluble components from a solid matrix by dissolving them in a liquid solvent. dtu.dk In the context of this compound analysis, SLE is commonly employed for its extraction from soil, sediment, and plant tissues. The process involves bringing the solid sample into contact with a suitable organic solvent or solvent mixture. dtu.dknih.gov Factors such as solvent choice, temperature, and agitation are optimized to maximize the recovery of the analyte. mdpi.com Common SLE methods include maceration, Soxhlet extraction, and pressurized liquid extraction. dtu.dk For instance, maceration involves soaking the homogenized sample in a solvent with agitation, a straightforward but sometimes time-consuming method. dtu.dkmdpi.com Microwave-assisted extraction is a more modern approach that uses microwave energy to heat the solvent and accelerate the extraction process, significantly reducing extraction times. nih.govnih.gov

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a conventional method based on the principle of partitioning an analyte between two immiscible liquid phases. nih.gov It is frequently used to extract this compound from aqueous samples like water or to clean up extracts from solid samples. In a typical LLE procedure, the aqueous sample (or an aqueous solution of the initial extract) is mixed vigorously with a water-immiscible organic solvent. nih.gov this compound, being an organic molecule, will preferentially partition into the organic phase, leaving more polar, water-soluble impurities behind. The efficiency of the extraction depends on the partition coefficient of this compound in the chosen solvent system and the pH of the aqueous phase. However, LLE can be time-consuming, require large volumes of organic solvents, and sometimes suffer from issues like emulsion formation. nih.gov

A miniaturized version of this technique, known as dispersive liquid-liquid microextraction (DLLME), has been developed to address these drawbacks. nih.govnih.gov DLLME uses a mixture of an extraction solvent and a disperser solvent, which is rapidly injected into the aqueous sample. nih.gov This creates a cloudy solution of fine microdroplets, maximizing the surface area for rapid analyte transfer into the extraction solvent. nih.govnih.gov

QuEChERS Methodologies

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that has become widely adopted for pesticide residue analysis in a variety of matrices, particularly those with high water content like fruits and vegetables. quechers.eurestek.com The methodology involves two main steps: extraction/partitioning and dispersive solid-phase extraction (d-SPE) for cleanup. restek.comsigmaaldrich.com

The general procedure is as follows:

Extraction : A homogenized sample is extracted with acetonitrile. sigmaaldrich.com

Partitioning : Salting-out is induced by adding salts, typically anhydrous magnesium sulfate and sodium chloride or sodium acetate, which forces the separation of the acetonitrile and aqueous layers. restek.comeurl-pesticides.eu

Cleanup (d-SPE) : An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent material, such as primary secondary amine (PSA), to remove interferences like organic acids and sugars, and magnesium sulfate to remove residual water. restek.comsigmaaldrich.com Other sorbents like C18 for lipids or graphitized carbon black (GCB) for pigments may be used depending on the matrix. sigmaaldrich.com

The QuEChERS approach is advantageous due to its high throughput, low solvent consumption, and broad applicability to a wide range of pesticides. sigmaaldrich.comeurl-pesticides.eu Buffered versions, such as the AOAC Official Method 2007.01 (using acetate buffering) and the European EN 15662 method (using citrate buffering), have been developed to improve the recovery of pH-dependent compounds. quechers.eu Given the sensitivity of modern analytical instruments, a dilution of the final QuEChERS extract can often be sufficient to minimize matrix effects without the need for the d-SPE cleanup step, further simplifying the process. d-nb.info

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. rsc.orgnih.gov It utilizes a fused silica fiber coated with a stationary phase. nih.gov The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix into the coating. nih.govyoutube.com After equilibrium is reached, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC) or a desorption chamber for liquid chromatography (LC), where the analytes are thermally or solvent-desorbed for analysis. nih.gov

Key advantages of SPME include its simplicity, speed, high sensitivity, and elimination of organic solvents for extraction. rsc.orgyoutube.com The technique can be performed in two primary modes:

Direct Immersion (DI-SPME) : The coated fiber is directly immersed in a liquid sample. This mode is suitable for less volatile analytes. youtube.com

Headspace (HS-SPME) : The fiber is exposed to the vapor phase (headspace) above a liquid or solid sample. This protects the fiber from non-volatile, high-molecular-weight interferences in the matrix, such as proteins. nih.gov

The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. A variety of coatings are commercially available, allowing for the selective extraction of different classes of compounds. nih.gov SPME is a powerful tool for trace analysis in complex matrices and is amenable to automation, which improves precision and throughput. youtube.comnih.gov

Extraction from Soil Using Organic Solvents, Water at Varying pH, and Supercritical Carbon Dioxide

The extraction of this compound from soil is complicated by its binding to soil components like organic matter and clay. A variety of solvents and techniques have been explored to achieve efficient recovery.

Organic Solvents and Water : Traditional methods often involve shaking the soil sample with an organic solvent like methanol or acetonitrile, sometimes mixed with water. The pH of the aqueous phase can be adjusted to influence the solubility and extraction efficiency of this compound, which has acidic properties.

Supercritical Carbon Dioxide (SC-CO₂) : Supercritical fluid extraction (SFE) using carbon dioxide is a "green" alternative to conventional solvent extraction. core.ac.ukgavinpublishers.com Above its critical temperature (31.1 °C) and pressure (73.8 bar), CO₂ behaves as a supercritical fluid with properties of both a liquid and a gas. nih.gov SC-CO₂ is non-polar and is effective for extracting non-polar compounds. mdpi.com To extract more polar compounds like this compound, a polar co-solvent (modifier) such as methanol or ethanol must be added to the SC-CO₂. mdpi.comresearchgate.net The solvating power of the fluid can be fine-tuned by adjusting pressure and temperature. nih.govmdpi.com SFE offers advantages of reduced organic solvent use, faster extraction times, and clean extracts, as the CO₂ can be easily removed by depressurization. gavinpublishers.commdpi.com

Acidic Methanol and Aqueous Sodium Hydroxide Extraction from Soil

A specific, validated method for extracting residues of this compound-methyl and its primary acid metabolite from soil involves a sequential extraction with acidic methanol followed by aqueous sodium hydroxide. epa.gov This two-step process is designed to recover the analyte from different binding sites within the soil matrix.

The procedure can be summarized as follows:

A soil sample is first shaken with a solution of 1% hydrochloric acid in methanol. epa.gov

The mixture is centrifuged, and the supernatant (the acidic methanol extract) is collected. epa.gov

The remaining soil solid is then re-suspended and shaken with a 0.05N aqueous solution of sodium hydroxide. epa.gov

After centrifugation, this second supernatant (the basic aqueous extract) is collected. epa.gov

The two extracts are combined, and the pH is adjusted to 3.5 before further cleanup and analysis. epa.gov

This sequential extraction ensures a more exhaustive recovery by first using an acidic organic solvent and then a basic aqueous solution to release residues that may be bound under different pH conditions. It has been noted, however, that certain extraction methods, like pressurized liquid extraction, can cause significant hydrolysis of this compound-methyl into its acid form, which must be considered when interpreting results. researchgate.net

Cartridge Cleanup Procedures (C-18 Reverse Phase, SCX)

Sample preparation is a crucial step in residue analysis, aimed at removing interfering matrix components that could compromise the accuracy and sensitivity of the analytical measurement. Solid-Phase Extraction (SPE) is a widely used technique for this purpose, employing cartridges packed with a specific sorbent to isolate the analyte of interest.

C-18 Reverse Phase

C-18 (Octadecyl) bonded silica is a nonpolar sorbent used in reverse-phase SPE. This type of cartridge is highly effective for extracting nonpolar to moderately polar compounds like this compound from polar sample matrices, such as water or aqueous extracts of soil and plant tissues. specartridge.comresearchgate.net The principle relies on the hydrophobic interaction between the nonpolar C-18 chains on the sorbent and the nonpolar analyte.

The typical procedure involves four steps:

Conditioning/Solvation: The cartridge is first treated with a water-miscible organic solvent, such as methanol or acetonitrile, to wet the C-18 chains. This is followed by a rinse with water or an aqueous buffer to prepare the sorbent for the aqueous sample. biotage.com

Sample Loading: The sample extract is passed through the cartridge. This compound, being relatively nonpolar, is retained on the C-18 sorbent while more polar matrix components pass through to waste. specartridge.com

Washing: The cartridge is washed with a polar solvent (e.g., water or a low percentage of organic solvent in water) to remove any remaining polar interferences that may have been weakly retained.

Elution: A nonpolar organic solvent, such as acetonitrile or ethyl acetate, is used to disrupt the hydrophobic interactions and elute the retained this compound from the cartridge for subsequent analysis. researchgate.net

SCX (Strong Cation Exchange)

Strong Cation Exchange (SCX) is a type of ion-exchange SPE used for the retention of basic compounds that can be positively charged (cationic) at a specific pH. The SCX sorbent contains a negatively charged functional group (such as a sulfonic acid group) that ionically binds to the positively charged analyte. cornell.edu The applicability of SCX for this compound cleanup depends on the ability to protonate the molecule, making it cationic.

The SCX cleanup procedure generally follows these steps:

Conditioning: The cartridge is conditioned with a solvent like methanol, followed by water or a buffer at a specific pH.

Sample Loading: The sample is adjusted to a pH below the pKa of the target analyte's functional group to ensure it is protonated and carries a positive charge. When the sample is loaded, the cationic this compound is retained by the negatively charged sorbent. cornell.edu

Washing: The cartridge is washed with a buffer or solvent to remove neutral and anionic interferences.

Elution: The retained analyte is eluted by passing a solution through the cartridge that disrupts the ionic bond. This is typically achieved by using a buffer with a high salt concentration or by increasing the pH to neutralize the charge on the analyte, allowing it to be eluted. cornell.edu

Method Validation and Quality Assurance in Residue Analysis

Method validation is the process of providing objective evidence that a specific analytical method is fit for its intended purpose. nih.gov For pesticide residue analysis, this ensures that the method can reliably detect and quantify this compound at levels relevant to regulatory limits and research objectives. Regulatory guidelines, such as the SANTE/11813/2017 document in Europe, provide a framework for the required validation parameters. eurl-pesticides.eu

Determination of Recovery, Precision, and Limit of Quantitation (LOQ)

These three parameters are fundamental to defining a method's performance at low concentration levels.

Recovery: This parameter measures the accuracy of a method, representing the proportion of the analyte that is successfully extracted, cleaned up, and quantified. It is determined by analyzing blank matrix samples that have been spiked with a known concentration of this compound before extraction. For pesticide residue analysis, average recoveries are typically expected to be within the 70-120% range. eurl-pesticides.eu

Precision: Precision reflects the degree of agreement among repeated measurements of the same sample and is usually expressed as the Relative Standard Deviation (%RSD). It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or between-run precision). A common acceptance criterion for precision in residue analysis is an RSD of ≤20%. eurl-pesticides.eu

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable accuracy and precision. fda.gov It is a critical performance characteristic that defines the lower boundary of a method's reliable working range. For this compound, LOQs are often established at low µg/kg levels, such as 5 or 10 µg/kg, depending on the matrix and regulatory requirements. nih.govcanada.ca

Table 1: Key Performance Parameters in this compound Residue Analysis

Parameter Definition Typical Acceptance Criteria
Recovery The percentage of the true analyte concentration that is measured by the analytical method. 70% – 120%
Precision The closeness of repeated measurements, expressed as Relative Standard Deviation (%RSD). ≤ 20%

| Limit of Quantitation (LOQ) | The lowest analyte concentration that can be quantified with acceptable accuracy and precision. | Method- and matrix-dependent, often 5-10 µg/kg. |

Linearity, Specificity, Robustness, and Matrix Effects

These parameters ensure the method is reliable, selective, and consistent under routine use.

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range. scispace.com It is verified by analyzing a series of calibration standards at different concentrations. The relationship is typically assessed by the coefficient of determination (r²), which should ideally be greater than 0.99. researchgate.net

Specificity: Specificity is the ability of the method to measure the analyte of interest without interference from other substances that may be present in the sample, such as impurities, degradation products, or matrix components. elementlabsolutions.comfda.gov This is typically demonstrated by analyzing multiple blank samples of the matrix to ensure no significant signals are detected at the retention time of this compound. nih.gov

Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal usage. elementlabsolutions.com Parameters that may be tested include minor changes in mobile phase composition, pH, column temperature, and flow rate.

Matrix Effects: In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), components co-extracted from the sample matrix can interfere with the ionization of the target analyte, leading to signal suppression or enhancement. chromatographyonline.com This matrix effect can compromise accuracy. It is evaluated by comparing the response (slope of the calibration curve) of the analyte in a pure solvent to its response in a matrix extract. scispace.com A matrix effect value within ±20% is often considered acceptable, indicating that the effect is not significant. nih.gov

Table 2: Additional Validation Parameters for Analytical Methods

Parameter Definition Common Assessment Method
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range. Analysis of 5-7 calibration standards; coefficient of determination (r²) > 0.99.
Specificity The ability to unequivocally assess the analyte in the presence of other components. Analysis of blank matrix samples to check for interferences.
Robustness A measure of the method's capacity to remain reliable despite minor, deliberate changes in parameters. Systematically varying parameters like pH, temperature, and mobile phase composition.

| Matrix Effect | The influence of co-eluting matrix components on the analyte's instrument response. | Comparing the slope of a matrix-matched calibration curve to a solvent-only curve. |

Environmental Risk Assessment and Sustainable Agricultural Practices

Methodologies for Environmental Risk Assessment

Environmental risk assessment (ERA) is a critical process for evaluating the potential hazards posed by chemical substances, including herbicides, to the environment. This involves a systematic approach to understand how a substance might enter the environment, where it might accumulate, and what effects it could have on various organisms and ecosystems. Methodologies for ERA provide frameworks and tools to conduct these evaluations. nih.govefpia.eueuropa.euufz.depublications.gc.caepa.gov

Ecological Risk Assessment Frameworks

Ecological risk assessment frameworks typically involve a tiered approach, moving from initial screening assessments to more complex and refined evaluations if necessary. publications.gc.ca These frameworks aim to determine the potential for adverse ecological effects resulting from exposure to a substance. nih.govepa.gov Key steps often include problem formulation, exposure assessment (estimating environmental concentrations), and effects assessment (determining the toxicity to various organisms). The ratio of the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC) is often used to characterize risk; a ratio less than 1 typically indicates a low or insignificant environmental risk. ufz.de Regulatory bodies apply rigorous, modern hazard and risk assessment methods and policies to evaluate substances like Imazamethabenz-methyl, considering sensitive organisms in the environment. herts.ac.uk

Modelling Approaches for Environmental Concentrations (e.g., FIRST, SCI-GROW)

Modeling approaches are utilized to estimate the potential environmental concentrations of herbicides in various compartments, such as surface water and groundwater. Models like the FQPA Index Reservoir Screening Tool (FIRST) and the Screening Concentration In GROund Water (SCI-GROW) are examples of tools used for this purpose. nih.govregulations.gov These models use factors such as pesticide properties (e.g., degradation half-life, soil adsorption), application rates, and site-specific environmental characteristics to predict potential exposure levels. regulations.gov While specific modeling results for this compound using FIRST in the provided texts are not detailed, the SCI-GROW model has been used to estimate groundwater concentrations for this compound-methyl. For instance, a SCI-GROW groundwater index of 1.21 x 1000 μg l⁻¹ has been calculated for this compound-methyl at a 1 kg ha⁻¹ application rate. epa.gov Other imidazolinone herbicides, like imazapic (B1663560), have also been evaluated using these models, providing estimated drinking water concentrations in surface water and groundwater under conservative scenarios. researchgate.netusda.gov In silico tools that couple crop and pesticide fate models, such as STICS-MACRO, are also being developed and used to improve the assessment of environmental risks by simulating pesticide leaching in cropping systems. tnau.ac.in

Contribution to Sustainable Farming Practices

The use of this compound contributes to sustainable farming practices through its role in enhancing crop yields and its selective action on weeds, which can lead to a reduced environmental impact. epa.gov

Role in Enhancing Crop Yields

Weed competition is a major factor limiting crop yields. By effectively controlling problematic weeds, this compound helps to minimize yield losses, thereby contributing to increased agricultural production. For example, in Western Canada, this compound-methyl has been cited for reducing economic losses caused by weeds in barley, wheat, and sunflower, highlighting its value in protecting crop productivity. herts.ac.uk The ability of this compound to manage a broad spectrum of weeds in key cereal crops directly supports farmers in achieving higher yields, which is increasingly important with growing global food demand.

Research on Reducing Environmental Exposure and Non-Target Effects

Implementation of Spray Buffer Zones

Research and regulatory evaluations concerning the herbicide this compound-methyl highlight its potential to impact non-target terrestrial and aquatic plants through spray drift and runoff. publications.gc.ca Consequently, the implementation of spray buffer zones is identified as a crucial risk reduction measure to mitigate these environmental exposures and protect sensitive areas. publications.gc.ca

Spray buffer zones serve as a physical separation between the area where the pesticide is applied and adjacent sensitive habitats, such as water bodies, wetlands, shelterbelts, hedgerows, and vegetated ditchbanks. publications.gc.casyngenta.capublications.gc.ca Their primary function is to intercept or reduce the amount of pesticide droplets carried by wind (spray drift) or transported by surface water flow (runoff) from reaching these vulnerable areas. fao.orglpcgov.orgsyngenta.ca

While specific detailed research findings quantifying the precise effectiveness of various buffer zone widths exclusively for this compound-methyl across diverse environmental conditions are not extensively detailed in readily available public summaries, the principle of using buffer zones is a well-established practice in pesticide risk management. fao.orglpcgov.orgsyngenta.caapvma.gov.au The effectiveness of a buffer zone is influenced by several factors, including the width of the zone, the type and density of vegetation within it, the characteristics of the application equipment used, and prevailing weather conditions during application, particularly wind speed and direction. fao.orgsyngenta.ca

Regulatory bodies mandate the implementation of spray buffer zones for products containing this compound-methyl to protect non-target organisms and habitats. publications.gc.ca The required width of these buffer zones is typically specified on the product label, based on environmental risk assessments that consider the potential for off-site movement and the sensitivity of surrounding ecosystems. publications.gc.casyngenta.ca These label requirements are legally binding and are a key component of sustainable agricultural practices aimed at minimizing the environmental footprint of herbicide use. publications.gc.caeuropa.eu The use of drift reduction technologies in conjunction with buffer zones can further enhance the reduction of off-site movement of pesticides. hse.gov.ukresearchgate.net

The concept is analogous to risk mitigation measures for related herbicides; for example, a 15-meter buffer zone has been required for Imazethapyr (B50286) to protect wildlife habitat from potential effects on off-target plants due to drift or runoff. publications.gc.ca This underscores the importance of maintaining adequate separation distances to safeguard non-target vegetation and the wildlife that depends on it. publications.gc.ca

The determination of appropriate buffer zone widths is a critical output of the environmental risk assessment process, balancing the need for effective pest control with the imperative to protect biodiversity and aquatic life. apvma.gov.au Ongoing research in pesticide application technology and environmental modeling continues to refine the understanding of spray drift and runoff, contributing to the scientific basis for establishing and optimizing buffer zone requirements for compounds like this compound-methyl.

Emerging Research and Interdisciplinary Applications

Exploration of Non-Herbicidal Biological Activities

Recent investigations have begun to uncover potential biological activities of imazamethabenz that are unrelated to its herbicidal function, opening avenues for interdisciplinary applications.

Investigation of this compound as a Potential Antitumor Drug

Studies have investigated this compound as a potential antitumor agent. Research suggests that this imidazoline (B1206853) ketone herbicide may inhibit the proliferation, migration, and invasion of certain cancer cells, such as human breast cancer cells. spandidos-publications.comnih.gov This potential is linked to its interaction with specific cellular proteins. spandidos-publications.comnih.gov

Inhibition of Peptidyl-prolyl cis/trans isomerase, NIMA interacting-1 (Pin1)

A key area of research focuses on the ability of this compound to inhibit Peptidyl-prolyl cis/trans isomerase, NIMA interacting-1 (Pin1). spandidos-publications.comnih.gov Pin1 is an enzyme that plays a role in regulating various cellular processes, and its overexpression is observed in several types of tumors. spandidos-publications.comresearchgate.net By inhibiting Pin1, this compound may influence signaling pathways involved in cancer progression. spandidos-publications.comnih.gov This inhibitory effect on Pin1 has been demonstrated in vitro. spandidos-publications.comnih.gov

Molecular Docking and Enzyme Activity Studies

Molecular docking and enzyme activity studies have been employed to understand the interaction between this compound and Pin1. spandidos-publications.comnih.govrsc.orgresearchgate.net Molecular docking simulations have indicated that this compound can bind to Pin1, suggesting a potential inhibitory mechanism. spandidos-publications.com Enzyme activity tests have further supported these findings, verifying that this compound can effectively inhibit Pin1 activity in laboratory settings. spandidos-publications.comnih.gov These studies provide insights into the molecular basis of this compound's potential non-herbicidal effects.

Future Directions in this compound Research

Future research on this compound is expected to delve into its environmental behavior and interactions, particularly within diverse soil systems. researchgate.netacs.orgresearchgate.net

Studies on Diverse Soil Physicochemical Properties

Further studies are needed to understand the behavior of this compound in soils with varying physicochemical properties. Factors such as soil pH, organic carbon content, and clay content are known to influence the sorption and persistence of herbicides like this compound in soil. researchgate.netacs.orgresearchgate.net Research in this area will help to better predict the environmental fate and mobility of this compound under different soil conditions.

Focus on Soil Microbes in Nutrient Cycling and Crop Growth

Another important direction for future research involves the impact of this compound on soil microbes and their roles in nutrient cycling and crop growth. Soil microorganisms are crucial for processes like nutrient transformation and availability, which directly affect soil fertility and plant development. mdpi.comphycoterra.comosu.edubiorxiv.org Investigating how this compound interacts with these microbial communities can provide valuable insights into its broader ecological effects and potential implications for sustainable agriculture. mdpi.comphycoterra.combiorxiv.org

Identification of Genes with Multiple Resistances for Herbicide-Resistant Crops

The development of herbicide-resistant crops is a crucial strategy for effective weed management in modern agriculture. This compound is one of the imidazolinone herbicides that target the acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), enzyme, which is vital for the synthesis of branched-chain amino acids in plants. czu.cznih.govgoogle.comresearchgate.net The emergence of herbicide-resistant weeds, including those with multiple resistances to different herbicide modes of action, necessitates the identification and characterization of genes that can confer robust and broad-spectrum resistance in crops. hracglobal.comresearchgate.netmontana.edumontana.edu

Resistance to imidazolinone herbicides, including this compound, is often conferred by point mutations in the AHAS gene, leading to amino acid substitutions that reduce the enzyme's sensitivity to the herbicide while retaining its catalytic function. nih.govhracglobal.comresearchgate.netresearchgate.netnih.govnih.gov Several specific amino acid substitutions in the AHAS enzyme have been identified as conferring resistance to AHAS-inhibiting herbicides. For instance, mutations at proline residue 173 (Pro173) in domain A of the ALS gene have been observed in resistant weed biotypes, with substitutions varying (e.g., to threonine, alanine, serine, histidine, and glutamine). hracglobal.com Other mutations conferring resistance to sulfonylurea and/or imidazolinone herbicides include Serine 653 to Asparagine (Ser653Asn) and Tryptophan 573 to Leucine (B10760876) (Trp573Leu). hracglobal.comnih.gov The Ser653 mutation, specifically, has been linked to imidazolinone resistance and is widely found in resistant plants, decreasing the AHAS enzyme's sensitivity by reducing herbicide binding affinity. nih.govscielo.br The Trp574 mutation is generally associated with cross-tolerance to different families of AHAS-inhibiting herbicides and has been utilized in developing imidazolinone-tolerant crops. czu.cz Mutations at Alanine 122 (Ala122) and Alanine 205 (Ala205) also provide acceptable tolerance to imidazolinones and are considered good candidates for developing resistant crops. czu.cz

Research into the genetic basis of multiple herbicide resistance in weeds provides valuable insights for developing crops with stacked resistance traits. Studies on wild oat (Avena fatua L.) populations resistant to multiple herbicides, including this compound, have revealed that non-target site resistance (NTSR) mechanisms, such as enhanced herbicide metabolism, can be controlled by multiple, sometimes linked, nuclear genes. montana.educdnsciencepub.com This contrasts with target-site resistance (TSR), which is often conferred by a single gene mutation in the herbicide's target enzyme. nih.govcdnsciencepub.com Understanding the inheritance patterns of these resistance genes, whether single dominant/semi-dominant genes for target-site resistance or multiple linked genes for non-target site resistance, is crucial for breeding herbicide-resistant crops. montana.educdnsciencepub.comcdnsciencepub.comd-nb.info

The development of imidazolinone-tolerant crops, often marketed under the "Clearfield" system, has primarily relied on identifying and utilizing variant AHAS genes through mutagenesis and selection followed by conventional breeding. czu.cznih.govresearchgate.netresearchgate.netmdpi.com These crops, including maize, wheat, rice, oilseed rape, and sunflower, typically possess a single target-site mutation in the AHAS gene that confers tolerance. czu.cznih.govcdnsciencepub.com However, to address the challenge of weeds evolving multiple resistance mechanisms, future research focuses on identifying genes that confer resistance through different mechanisms (e.g., target-site mutations and enhanced metabolism) and combining them in crops. researchgate.net For instance, a new multiple herbicide-resistance technology combines metabolic glyphosate (B1671968) inactivation with a double-mutant, highly resistant AHAS (HRA) enzyme that is insensitive to all five classes of AHAS inhibitors. researchgate.net

Detailed research findings highlight specific mutations and their effects on herbicide resistance. For example, in chickpea (Cicer arietinum L.), a point mutation in the AHAS1 gene at C675 to T675, resulting in an Ala205 to Val205 substitution, was identified as conferring resistance to imidazolinone herbicides. nih.gov This resistance was found to be inherited as a single gene in a semi-dominant fashion. nih.gov In rice, the Ser653Asn mutation in the AHAS gene has been linked to imidazolinone resistance and gene flow from resistant cultivated rice to weedy rice populations. scielo.brresearchgate.netresearchgate.net

The identification and characterization of these resistance genes, including their specific mutations and inheritance patterns, are fundamental for developing crops with durable multiple herbicide resistance. This involves molecular techniques to pinpoint mutations and genetic studies to understand their segregation and interaction. researchgate.netnih.govcdnsciencepub.comd-nb.infodergipark.org.tr

Here is a summary of some identified AHAS gene mutations conferring herbicide resistance:

Amino Acid Position (relative to Arabidopsis thaliana)Original Amino AcidSubstituted Amino AcidHerbicide Resistance Profile (Examples)Source
122Alanine-Imidazolinones czu.cz czu.czresearchgate.net
197 (equivalent to Pro173 in some texts)ProlineThreonine, Alanine, Serine, Histidine, GlutamineSulfonylureas (primarily), some Imidazolinones depending on substitution hracglobal.comnih.gov hracglobal.comnih.gov
205AlanineValineImidazolinones nih.gov czu.cznih.gov
573 (equivalent to Trp574 in some texts)TryptophanLeucineSulfonylureas and Imidazolinones hracglobal.comnih.gov czu.czhracglobal.comnih.gov
653SerineAsparagineImidazolinones hracglobal.comnih.govscielo.br hracglobal.comnih.govscielo.br

Note: Amino acid numbering can vary slightly depending on the specific plant species and AHAS isoform.

This research area is continuously evolving, with ongoing efforts to identify new resistance genes and understand the complex genetic mechanisms underlying multiple herbicide resistance to facilitate the development of more resilient crops.

Q & A

Q. What is the synthetic pathway for Imazamethabenz, and how can reaction conditions be optimized to improve yield?

this compound is synthesized via a two-step process:

  • Step 1 : Chlorination of 2,5-dimethylbenzoic acid ethyl ester with chlorine gas to form 2-(dichloromethyl)-5-methylbenzoic acid ethyl ester. Key factors include solvent selection (e.g., toluene), catalyst use, and HCl scrubbing efficiency .
  • Step 2 : Reaction of the intermediate with 2-amino-2,3-dimethylbutyramide under NaOH to yield this compound. Yield optimization requires precise stoichiometric ratios and temperature control during filtration and distillation . Methodological tools like HPLC and NMR are critical for monitoring purity and intermediate stability .

Q. What analytical techniques are recommended for assessing this compound purity and isomer composition?

  • HPLC : Separates and quantifies the two isomers (p- and m-cresol derivatives in a ~3:2 ratio) using reverse-phase columns and UV detection .
  • Mass Spectrometry (MS) : Validates molecular weight (288.34 g/mol) and fragmentation patterns to confirm structural integrity .
  • NMR Spectroscopy : Resolves isomer-specific chemical shifts, particularly for methyl ester groups and aromatic protons .

Q. How does this compound function as a post-emergent herbicide at the molecular level?

this compound inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Methodologically, ALS inhibition assays (e.g., spectrophotometric detection of pyruvate levels) and radiolabeled tracer studies are used to quantify enzyme activity in target weeds . Field studies correlate ALS inhibition with weed mortality rates under varying soil pH and moisture conditions .

Advanced Research Questions

Q. What experimental approaches validate this compound’s antitumor activity via Pin1 inhibition in breast cancer cells?

  • Molecular Docking : AUTODOCK 4.0 simulations (PDB: 3JYJ) reveal binding interactions between this compound’s oxalate group and Pin1’s catalytic site (Lys63, Arg68) .
  • In Vitro Assays :
  • MTT Assays : Dose-dependent inhibition of MCF-7 cell proliferation (IC₅₀ = 11.32 µM) .
  • Western Blotting : Downregulation of VEGF and MMP9 proteins, indicating suppression of angiogenesis and metastasis .
  • Wound Healing/Invasion Assays : this compound reduces cell migration (43.54% inhibition) and invasion (15.67% inhibition) at sub-cytotoxic concentrations .

Q. How can structural modifications enhance this compound’s selectivity for Pin1 in cancer therapy?

  • Proposed Modifications :
  • Introduce aromatic substituents at the 1,2-position of the benzene ring to improve hydrophobic interactions with Pin1’s prolyl pocket (Gln131, Phe134) .
  • Replace the methyl ester with bioisosteres (e.g., amides) to enhance metabolic stability .
    • Validation Methods :
  • Enzyme Inhibition Assays : Measure IC₅₀ shifts using Suc-Ala-Glu-Pro-Phe-pNA as a substrate .
  • X-ray Crystallography : Resolve modified ligand-Pin1 complexes to confirm binding modes .

Q. What methodologies resolve contradictions in this compound’s environmental persistence across different soil types?

  • Contradictory Findings : Half-life ranges from 25 days (sandy soils) to 60 days (clay-rich soils) due to differential adsorption coefficients (Koc) .
  • Resolution Strategies :
  • Soil Column Experiments : Quantify leaching potential using ¹⁴C-labeled this compound under controlled pH and organic matter conditions .
  • Microbial Degradation Studies : Isolate and characterize soil microbiota responsible for this compound breakdown via LC-MS/MS metabolite profiling .

Q. How can combination therapies amplify this compound’s antitumor efficacy while minimizing resistance?

  • Synergistic Partners : Low-dose chemotherapeutics (e.g., paclitaxel) to target complementary pathways (e.g., microtubule dynamics) .
  • Experimental Design :
  • Isobologram Analysis : Quantify synergy scores (e.g., Combination Index <1) in MCF-7 and HepG2 cell lines .
  • Apoptosis Assays : Measure caspase-3/7 activation and Annexin V/PI staining to confirm enhanced cell death .

Methodological Considerations

Q. What statistical frameworks are optimal for analyzing dose-response data in this compound studies?

  • Nonlinear Regression : Fit sigmoidal curves (e.g., log[inhibitor] vs. response) using GraphPad Prism to calculate IC₅₀ values .
  • ANOVA with Post-Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD) to assess significance (p<0.05) in migration/invasion assays .

Q. How do researchers address batch-to-batch variability in this compound synthesis for preclinical studies?

  • Quality Control Protocols :
  • In-Process Checks : Monitor reaction progress via FTIR for C-Cl bond formation (Step 1) and amine coupling (Step 2) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) to identify isomerization risks .

Data Contradiction Analysis

Q. Why do some studies report divergent Pin1 inhibition potencies for this compound?

  • Potential Causes :
  • Variability in enzyme sources (recombinant vs. cell-derived Pin1) .
  • Differences in assay conditions (e.g., pH, ionic strength affecting catalytic activity) .
  • Resolution : Standardize protocols using recombinant Pin1 (e.g., His-tagged purification) and include positive controls (e.g., Juglone) in inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imazamethabenz
Reactant of Route 2
Reactant of Route 2
Imazamethabenz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.